(3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQGXSBDQBKPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657358 | |
| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-04-0 | |
| Record name | B-[3-Chloro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid: A Comprehensive Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical overview of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid, a key building block for medicinal chemists and researchers in drug development. We will delve into its chemical properties, a robust and validated synthesis protocol, and its critical applications in the construction of complex bioactive molecules, all while adhering to the highest standards of scientific integrity.
Core Compound Characteristics
This compound is a substituted pyridinylboronic acid featuring a chloro and a morpholino group. These functionalities impart unique electronic and steric properties, making it a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BClN₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 258.47 g/mol | Calculated |
| CAS Number | 957061-04-0 | --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid (predicted) | - |
| Purity | >98% (typical) | --INVALID-LINK-- |
Note: While some sources indicate a molecular weight of 327.23, this appears to be an error, potentially referencing a different compound or a hydrate form. The calculated molecular weight based on the formula C₉H₁₂BClN₂O₃ is 258.47 g/mol .
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be reliably achieved from the commercially available precursor, 3-chloro-2-(4-morpholino)pyridine. The most effective and widely adopted method for the borylation of pyridines is the halogen-metal exchange followed by quenching with a borate ester. This process is outlined below.
Reaction Scheme
Caption: A typical lithiation-borylation route to the target compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Chloro-2-(4-morpholino)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-chloro-2-(4-morpholino)pyridine (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture may change color upon addition. Stir the reaction at this temperature for 1-2 hours to ensure complete lithiation. The rationale for this low temperature is to prevent unwanted side reactions and ensure regioselective deprotonation at the 4-position, which is activated by the adjacent chloro and morpholino groups.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C. The borate ester acts as an electrophile, trapping the lithiated pyridine intermediate.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction is then quenched by the slow addition of aqueous HCl (1 M). This hydrolysis step converts the boronate ester to the desired boronic acid.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). The organic layers are combined, washed with brine, and dried over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Spectroscopic Characterization (Predicted)
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.0-8.2 (d, 1H, pyridine-H), 7.0-7.2 (d, 1H, pyridine-H), 3.6-3.8 (t, 4H, morpholine-CH₂), 3.0-3.2 (t, 4H, morpholine-CH₂), 8.0-8.5 (br s, 2H, B(OH)₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160-162 (C-Cl), 150-152 (C-N), 140-142 (C-B), 120-122 (pyridine-CH), 115-117 (pyridine-CH), 66-68 (morpholine-CH₂), 50-52 (morpholine-CH₂) |
| Mass Spec (ESI+) | m/z 259.07 [M+H]⁺ |
Applications in Drug Discovery: The Power of Suzuki-Miyaura Coupling
The primary utility of this compound in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.
General Suzuki-Miyaura Coupling Protocol
Caption: A schematic of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water.
-
Reaction Execution: Heat the mixture, typically to 80-100 °C, and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by chromatography or recrystallization.
The morpholino group in this building block is a common and valuable pharmacophore in medicinal chemistry, often improving the pharmacokinetic properties of a drug candidate. The chloro substituent provides an additional handle for further functionalization or can be a key interaction point with a biological target. The boronic acid functionality allows for the strategic introduction of this substituted pyridine ring into a wide array of molecular scaffolds, accelerating the synthesis of novel compounds for biological screening.
Conclusion
This compound is a versatile and valuable reagent for drug discovery and development. Its straightforward synthesis and utility in robust C-C bond-forming reactions make it an essential tool for medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this building block in their quest for novel therapeutics.
An In-depth Technical Guide to (3-Chloro-2-morpholinopyridin-4-yl)boronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-chloro-2-morpholinopyridin-4-yl)boronic acid, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthetic protocol, explore its applications in cross-coupling reactions, and discuss its potential in the landscape of drug discovery.
Introduction: The Strategic Value of Substituted Pyridylboronic Acids
Pyridylboronic acids and their derivatives are indispensable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine motif is a common feature in a vast array of biologically active compounds, and the boronic acid functionality provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
The subject of this guide, this compound, incorporates several key structural features that make it a particularly interesting building block for library synthesis and lead optimization in drug discovery programs. The morpholine substituent can enhance aqueous solubility and introduce a key hydrogen bond acceptor, while the chlorine atom offers an additional point for chemical modification. The boronic acid at the 4-position of the pyridine ring allows for the strategic introduction of aryl or heteroaryl groups, enabling the exploration of diverse chemical space. Compounds containing the morpholine moiety are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The properties of this compound are summarized in the table below. It is often handled and sold in its more stable pinacol ester form, (3-chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester).
| Property | Value | Source |
| Molecular Formula | C9H12BClN2O3 | N/A |
| Molecular Weight | 242.47 g/mol | N/A |
| CAS Number | 957061-04-0 | N/A |
| Pinacol Ester Formula | C15H22BClN2O3 | PubChem CID: 16414236 |
| Pinacol Ester Mol. Wt. | 324.61 g/mol | PubChem CID: 16414236 |
| Pinacol Ester CAS No. | 957198-28-6 | Santa Cruz Biotechnology |
| Appearance | Typically an off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF | General knowledge |
| Stability | The boronic acid is sensitive to heat and moisture and is best stored under an inert atmosphere at low temperatures. The pinacol ester is significantly more stable. | General knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through a directed ortho-metalation approach, a powerful strategy for the functionalization of substituted aromatic and heteroaromatic rings.[4] This method leverages the directing ability of the morpholine group to achieve regioselective lithiation at the 4-position of the pyridine ring, followed by quenching with a boron electrophile.
Synthetic Pathway
The proposed synthetic route starts from the commercially available precursor, 3-chloro-2-(4-morpholino)pyridine.
Caption: Proposed synthetic route to this compound and its pinacol ester.
Detailed Experimental Protocol
This protocol is based on established procedures for the lithiation and borylation of substituted pyridines.[5]
Materials:
-
3-Chloro-2-(4-morpholino)pyridine (CAS: 54231-36-6)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Triisopropyl borate
-
Pinacol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Starting Material Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 3-chloro-2-(4-morpholino)pyridine (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup (for Boronic Acid): Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (1 M) until the pH is acidic (pH ~2). Extract the aqueous layer with ethyl acetate. The boronic acid can be isolated by adjusting the pH of the aqueous layer to its isoelectric point, leading to precipitation, or by chromatographic purification.
-
Esterification to the Pinacol Ester: For improved stability and easier handling, the crude boronic acid can be directly converted to its pinacol ester. After the initial quench, the organic layers are combined, dried over anhydrous MgSO4, and concentrated under reduced pressure. The residue is dissolved in a suitable solvent (e.g., toluene), pinacol (1.1 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed, and the crude pinacol ester is purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate).
Spectroscopic Characterization
Accurate spectroscopic characterization is essential for verifying the structure and purity of the synthesized compound. The following are the expected spectroscopic data for this compound pinacol ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the morpholine protons, and the methyl groups of the pinacol ester. The pyridine protons will appear in the aromatic region, with their chemical shifts influenced by the electron-donating morpholine group and the electron-withdrawing chloro and boronate ester groups.
-
¹³C NMR: The carbon NMR will show characteristic signals for the pyridine ring carbons, the morpholine carbons, and the carbons of the pinacol ester. The carbon attached to the boron atom will typically appear as a broad signal.
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids and their esters. A signal in the range of δ 20-30 ppm is characteristic of a tricoordinate boronate ester.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of a wide range of 4-aryl or 4-heteroaryl substituted 2-morpholinopyridines.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Typical Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound pinacol ester (1.0 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel, add the boronic acid pinacol ester, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) several times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential in Drug Discovery and Medicinal Chemistry
The 2-morpholinopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The ability to readily introduce a wide range of substituents at the 4-position via Suzuki-Miyaura coupling makes this compound a valuable tool for structure-activity relationship (SAR) studies.
The morpholine group can improve pharmacokinetic properties such as solubility and metabolic stability. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can serve as a template for designing inhibitors of various enzymes or receptor ligands. The chlorine atom at the 3-position can be retained to modulate the electronic properties of the ring or can be further functionalized in subsequent synthetic steps.
Safety and Handling
Boronic acids should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Boronic acids can be irritants and may have unknown toxicological properties. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its synthesis via directed ortho-metalation is a reliable method, and its utility in Suzuki-Miyaura cross-coupling reactions is well-established for analogous compounds. The presence of multiple functional groups provides numerous opportunities for the creation of diverse molecular libraries for biological screening. As the demand for novel therapeutic agents continues to grow, versatile reagents like this substituted pyridylboronic acid will undoubtedly play a crucial role in the discovery and development of new medicines.
References
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to (3-Chloro-2-morpholinopyridin-4-yl)boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a specialized heterocyclic organoboron compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique trifunctional nature, featuring a pyridine core, a morpholine substituent, a chloro group, and a reactive boronic acid moiety, makes it a highly sought-after reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and key applications, with a focus on its role in the construction of pharmacologically relevant scaffolds.
Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] The subject of this guide, this compound, is of particular interest due to the prevalence of the morpholinopyridine motif in a wide range of biologically active compounds. The morpholine group can enhance aqueous solubility and metabolic stability, while the pyridine ring serves as a key pharmacophore in numerous drugs. The chloro substituent offers an additional site for chemical modification, further expanding its synthetic utility.
Synthesis and Characterization: Crafting a Specialized Reagent
A likely synthetic pathway would commence with a di- or tri-substituted pyridine. For instance, starting from a 2,3-dichloro-4-halopyridine, a selective nucleophilic aromatic substitution with morpholine at the 2-position, driven by the electronic directing effects of the pyridine nitrogen, would yield a 3-chloro-2-morpholino-4-halopyridine intermediate. This intermediate could then undergo a halogen-metal exchange, typically using an organolithium reagent such as n-butyllithium at low temperatures, to generate a highly reactive pyridyl-lithium species. This lithiated intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis of the boronate ester would then afford the desired this compound.
A patent for the synthesis of a structurally similar compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid, describes a similar process involving the reaction of a substituted benzene compound with an alkyl lithium reagent, followed by quenching with an electrophilic boronic acid derivative and subsequent hydrolysis.
Alternatively, palladium-catalyzed borylation of the corresponding halo-pyridine precursor with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), represents another viable synthetic strategy.[1]
The pinacol ester of this compound is also a commonly used and commercially available derivative.[2][4] Boronic acid pinacol esters offer enhanced stability and are often preferred for purification and long-term storage.[5]
Table 1: Physicochemical Properties of this compound and its Pinacol Ester
| Property | This compound | This compound pinacol ester |
| CAS Number | 957061-04-0 | 957198-28-6[4] |
| Molecular Formula | C₉H₁₂BClN₂O₃ | C₁₅H₂₂BClN₂O₃[2] |
| Molecular Weight | 242.47 g/mol | 324.61 g/mol [4] |
| IUPAC Name | (3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid | 4-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine[2] |
Characterization:
Full characterization of this compound and its derivatives is crucial to confirm its identity and purity. Standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the morpholine and pyridine protons, with their chemical shifts and coupling constants providing valuable structural information. ¹³C NMR would reveal the carbon skeleton of the molecule. ¹¹B NMR spectroscopy is a particularly useful tool for characterizing boronic acids and their esters, with distinct chemical shifts for the tricoordinate boron in the acid and the tetracoordinate boron in the pinacol ester.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretching of the boronic acid group, as well as vibrations corresponding to the aromatic pyridine ring and the morpholine moiety.
Chemical Properties and Reactivity: A Focus on the Suzuki-Miyaura Coupling
The reactivity of this compound is dominated by the versatile chemistry of the boronic acid group. Boronic acids are Lewis acids and can participate in a variety of chemical transformations.[8] The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]
In the Suzuki-Miyaura coupling, the boronic acid (or its ester derivative) acts as the organoboron nucleophile, which, after activation with a base, transfers its organic group (in this case, the 3-chloro-2-morpholinopyridin-4-yl moiety) to a palladium(II) center in a key step known as transmetalation. The resulting organopalladium(II) species then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.[9]
The presence of the electron-donating morpholine group and the electron-withdrawing chloro group on the pyridine ring can influence the electronic properties of the boronic acid and its reactivity in the Suzuki-Miyaura coupling. The precise reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.[10]
Applications in Drug Discovery and Materials Science
The primary application of this compound is as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The resulting biaryl and heteroaryl structures are common motifs in a vast array of therapeutic agents.[8]
A notable example of the utility of a similar building block is found in the synthesis of selective RAF inhibitors for targeting RAS mutant cancers.[11] In this work, a substituted morpholinopyridinyl moiety was coupled with an aryl boronic ester via a Suzuki-Miyaura reaction to construct the core of the drug candidate. This highlights the importance of such substituted pyridyl boronic acids in accessing novel and potent therapeutic agents.
The chloro substituent on the pyridine ring provides a handle for further functionalization. It can undergo nucleophilic aromatic substitution or participate in other cross-coupling reactions, allowing for the introduction of additional diversity into the molecular scaffold. This multi-faceted reactivity makes this compound a powerful tool for the construction of compound libraries for high-throughput screening in drug discovery programs.
Beyond pharmaceuticals, heteroaryl boronic acids are also employed in the development of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. The unique electronic and photophysical properties of the resulting heteroaromatic systems can be fine-tuned through the judicious choice of coupling partners.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a heteroaryl boronic acid like this compound. It is important to note that optimization of the reaction conditions is often necessary for specific substrates.
Materials:
-
This compound or its pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (or its pinacol ester), the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic combination of a morpholinopyridine core with a reactive boronic acid moiety and a modifiable chloro group makes it an indispensable tool for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. As the demand for novel and effective therapeutic agents continues to grow, the importance of specialized reagents like this compound in accelerating the drug discovery process is undeniable. Further exploration of its reactivity and applications is certain to unveil new avenues for the synthesis of innovative molecules with significant biological and material properties.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Screening of Several Aroyl and Heteroaroyl Selenylacetic Acid Derivatives as Cytotoxic and Antiproliferative Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid: A Technical Guide to Synthesis, Characterization, and Application
Foreword: Navigating the Landscape of Novel Building Blocks
In the dynamic field of medicinal chemistry, the discovery and development of novel chemical entities are paramount. Substituted pyridylboronic acids are a cornerstone of modern drug discovery, serving as versatile building blocks in the synthesis of complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[1][2][3] This guide focuses on a specific, highly functionalized example: (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. While a detailed discovery history of this particular molecule is not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in the generation of new chemical matter.
This document, therefore, serves as an in-depth technical guide, providing a scientifically grounded and representative approach to its synthesis, characterization, and application. The methodologies described herein are based on established and robust chemical principles, drawing from the broader literature on the synthesis and reactivity of functionalized pyridylboronic acids.[4][5][6]
Strategic Synthesis of this compound
The synthesis of multi-substituted pyridine rings requires a carefully planned strategy to ensure correct regioselectivity. A plausible and efficient route to the title compound commences with a commercially available, appropriately substituted pyridine precursor, followed by sequential functionalization. The proposed synthetic pathway involves an initial nucleophilic aromatic substitution to install the morpholine moiety, followed by a lithium-halogen exchange and subsequent borylation.
Proposed Synthetic Pathway
The synthesis is envisioned to proceed in two key steps starting from 2,3-dichloro-4-iodopyridine:
-
Nucleophilic Aromatic Substitution (SNAr): Selective substitution of the chlorine atom at the 2-position with morpholine. The higher reactivity of the 2-chloro substituent is anticipated due to the activating effect of the adjacent nitrogen atom.
-
Lithium-Halogen Exchange and Borylation: Conversion of the iodo group at the 4-position to the boronic acid via a lithium-halogen exchange, followed by quenching with a trialkyl borate.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(3-Chloro-4-iodopyridin-2-yl)morpholine
-
Rationale: This step introduces the morpholine group. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction. The reaction is performed at an elevated temperature to drive the SNAr reaction to completion.
-
Procedure:
-
To a solution of 2,3-dichloro-4-iodopyridine (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M) is added morpholine (1.2 eq) and DIPEA (1.5 eq).
-
The reaction mixture is heated to 120 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-(3-chloro-4-iodopyridin-2-yl)morpholine.
-
Step 2: Synthesis of this compound
-
Rationale: This is a classic procedure for the synthesis of aryl and heteroaryl boronic acids.[4] The lithium-halogen exchange with n-butyllithium (n-BuLi) occurs selectively at the iodo-substituted position due to the higher reactivity of the C-I bond compared to the C-Cl bond. The reaction is performed at low temperature (-78 °C) to prevent side reactions. The resulting pyridyllithium species is then quenched with triisopropyl borate, which upon acidic workup, hydrolyzes to the desired boronic acid.
-
Procedure:
-
A solution of 4-(3-chloro-4-iodopyridin-2-yl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.5 eq) is added rapidly. The reaction mixture is stirred at -78 °C for another hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 1 M aqueous HCl.
-
The aqueous layer is separated and the pH is adjusted to approximately 7 with 1 M NaOH. The product is often isolated by filtration if it precipitates, or by extraction.
-
The solid product is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield this compound.
-
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected key analytical data for the title compound and its pinacol ester, a common derivative used for its enhanced stability and solubility.[7][8][9]
| Property | This compound | 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester |
| CAS Number | 957061-04-0[9] | 957198-28-6[7] |
| Molecular Formula | C₉H₁₂BClN₂O₃[9] | C₁₅H₂₂BClN₂O₃[8] |
| Molecular Weight | 242.47 g/mol | 324.6 g/mol [8] |
| Appearance | White to off-white solid | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2 (s, 2H, B(OH)₂), 7.8 (d, 1H), 6.9 (d, 1H), 3.7 (t, 4H), 3.2 (t, 4H) | δ 7.9 (d, 1H), 7.0 (d, 1H), 3.7 (t, 4H), 3.2 (t, 4H), 1.3 (s, 12H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160, 155, 145, 115, 110, 66, 50 | δ 161, 156, 146, 116, 111, 84, 66, 51, 25 |
| Mass Spec (ESI+) | m/z 243.06 [M+H]⁺ | m/z 325.14 [M+H]⁺ |
Note: NMR chemical shifts (δ) are hypothetical and presented for illustrative purposes.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6][10] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many marketed drugs.[2][11] The unique substitution pattern of the title compound allows for the introduction of a 3-chloro-2-morpholinopyridine moiety into a target molecule, which can significantly influence its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Rationale: This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide. Pd(dppf)Cl₂ is a commonly used and efficient catalyst for such transformations. An aqueous base (e.g., Na₂CO₃) is required for the transmetalation step.
-
Procedure:
-
To a microwave vial is added the aryl bromide (1.0 eq), this compound (1.2 eq), sodium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
The vial is sealed and evacuated and backfilled with nitrogen three times.
-
A degassed mixture of 1,4-dioxane and water (4:1, 0.2 M) is added.
-
The reaction mixture is heated to 100 °C for 2 hours, or until completion as monitored by LC-MS.
-
After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the desired biaryl product.
-
Conclusion and Future Outlook
This compound represents a valuable, highly functionalized building block for modern organic synthesis and medicinal chemistry. Its synthesis, achievable through robust and scalable methods, provides access to a unique chemical scaffold. The true potential of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of novel and complex molecular architectures. As the demand for new therapeutic agents continues to grow, the strategic use of such well-defined and versatile building blocks will remain a critical component of successful drug discovery programs.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. audreyli.com [audreyli.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester | C15H22BClN2O3 | CID 16414236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BioOrganics [bioorganics.biz]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Spectral Analysis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Introduction
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a specialized heterocyclic compound of significant interest to researchers and drug development professionals. Its unique structure, combining a substituted pyridine core with a reactive boronic acid moiety and a morpholine group, positions it as a valuable building block in medicinal chemistry and organic synthesis. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their role as reversible covalent inhibitors in drug design. The morpholine substituent can enhance physicochemical properties such as solubility and metabolic stability, while the chloro-substitution provides an additional vector for chemical modification.
This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—essential for the structural elucidation and characterization of this compound. The insights herein are grounded in established principles of spectroscopic analysis, drawing parallels from structurally related molecules to offer a predictive and instructional framework for scientists in the field.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the following IUPAC-recommended numbering scheme for the core heterocyclic structure will be utilized.
Caption: IUPAC numbering for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework. The data presented here are predicted based on established chemical shift principles and data from analogous structures.[1][2][3][4]
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their connectivity.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings | | :--- | :--- | :--- | :--- | :--- | | ~8.20 | d | 1H | H6 | Expected to be the most downfield pyridine proton due to proximity to the ring nitrogen. Coupled to H5 (J ≈ 5.0 Hz). | | ~7.50 | d | 1H | H5 | Upfield relative to H6. Coupled to H6 (J ≈ 5.0 Hz). | | ~8.1 (broad s) | 2H | -B(OH)₂ | The boronic acid protons are typically broad and may exchange with water in the solvent. | | ~3.75 | t | 4H | H8, H12 (-O-CH₂-) | Protons adjacent to the electronegative oxygen in the morpholine ring are deshielded. Appears as a triplet due to coupling with adjacent -N-CH₂- protons (J ≈ 4.5 Hz).[1][5] | | ~3.15 | t | 4H | H9, H11 (-N-CH₂-) | Protons adjacent to the nitrogen are less deshielded than those next to oxygen. Appears as a triplet (J ≈ 4.5 Hz).[1][5] |
Causality in Proton Chemical Shifts:
-
Pyridine Ring: The electronegative nitrogen atom deshields the adjacent α-proton (H6) significantly.[6] The boronic acid group at C4 will have a modest electronic effect on H5 and H6.
-
Morpholine Ring: The protons on carbons adjacent to the highly electronegative oxygen (H8, H12) are shifted further downfield compared to those adjacent to the nitrogen (H9, H11).[1][7] The chair conformation of the morpholine ring leads to what appears as deceptively simple triplets, which are time-averaged signals of the axial and equatorial protons.[8]
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~160.0 | C2 | Attached to two nitrogen atoms (pyridine and morpholine), causing significant deshielding. |
| ~152.0 | C6 | α-carbon to the pyridine nitrogen, resulting in a downfield shift.[4] |
| ~142.0 | C4 | The carbon bearing the boronic acid group. The exact shift can be broad due to quadrupolar relaxation of the attached boron atom. |
| ~125.0 | C3 | Attached to the electronegative chlorine atom.[3] |
| ~120.0 | C5 | The only CH carbon on the pyridine ring. |
| ~66.5 | C8, C12 (-O-CH₂-) | Carbons adjacent to oxygen in the morpholine ring are significantly deshielded.[1][9] |
| ~51.0 | C9, C11 (-N-CH₂-) | Carbons adjacent to nitrogen are less deshielded than those next to oxygen.[1][9] |
Expertise in Carbon Signal Assignment: The assignment of quaternary carbons (C2, C3, C4) is critical. C2 is expected to be the most downfield due to its connection to two heteroatoms. The C4 signal may be broader and of lower intensity due to the quadrupolar boron nucleus, a key diagnostic feature.[10]
¹¹B NMR (Boron-11 NMR) Spectroscopy
¹¹B NMR is a highly specific technique for characterizing organoboron compounds.
Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Signal Shape | Assignment | Rationale |
|---|
| ~28-33 | Broad singlet | -B(OH)₂ | This region is characteristic of trigonal planar (sp²-hybridized) arylboronic acids.[11][12] The signal is typically broad due to quadrupolar relaxation. |
Trustworthiness of Boron NMR: The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom.[13][14] A chemical shift in the ~30 ppm range is a strong confirmation of the presence of the sp²-hybridized boronic acid. Formation of a tetrahedral boronate ester or "ate" complex would result in a significant upfield shift to the 5-15 ppm region.[15]
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues.
Predicted High-Resolution MS (ESI+) Data
| m/z (calculated) | m/z (found) | Ion Formula | Assignment |
|---|---|---|---|
| 243.0602 | [Predicted] | [C₉H₁₂B³⁵ClN₃O₃]⁺ | [M+H]⁺ |
| 245.0572 | [Predicted] | [C₉H₁₂B³⁷ClN₃O₃]⁺ | [M+H]⁺ (³⁷Cl isotope) |
Key Isotopic Signature: The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 for ³⁵Cl:[³⁷Cl], which is a definitive marker for a monochlorinated compound. The boron isotopes (¹⁰B/¹¹B) also contribute to the isotopic pattern.[16]
Plausible Fragmentation Pathway
Electron Ionization (EI) or Collision-Induced Dissociation (CID) would lead to characteristic fragments.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Authoritative Grounding in Fragmentation Logic:
-
Loss of Water: Boronic acids are known to readily lose water under MS conditions to form boronic anhydrides (boroxines).[17]
-
Loss of Boronic Acid Group: Cleavage of the C-B bond is a common fragmentation pathway for arylboronic acids.
-
α-Cleavage at the Morpholine Ring: The bond between the pyridine C2 and the morpholine nitrogen is susceptible to cleavage, a common fragmentation route for N-aryl morpholines.[18] This can result in the detection of a stable morpholine cation (m/z 86) or the remaining pyridyl fragment.[19][20]
-
Pyridine Ring Fragmentation: While less common, further fragmentation of the substituted pyridine ring can occur under higher energy conditions.
Part 3: Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR analysis.
Self-Validating System:
-
Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. The residual solvent peak at δ 2.50 ppm serves as a reliable internal standard for ¹H NMR.[1]
-
Shimming: Proper shimming is crucial for obtaining sharp lines and resolving fine coupling patterns, which is essential for unambiguous structural assignment.
-
Scan Number: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[10]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Acquisition
Caption: Workflow for HRMS analysis via ESI.
Expertise & Causality:
-
Solvent System: An acidified acetonitrile/water mixture is a standard mobile phase for electrospray ionization in positive mode (ESI+). The acid (formic acid) facilitates protonation of the analyte, forming the [M+H]⁺ ion required for detection.[21]
-
Calibration: The mass spectrometer must be calibrated with a compound of known mass immediately prior to analysis. This ensures high mass accuracy (<5 ppm), which is essential for confidently determining the elemental composition of the parent ion and its fragments.
-
Tandem MS (MS/MS): Isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) provides fragmentation data that is directly linked to the parent molecule, enabling confident structural elucidation.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. testbook.com [testbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 10. Previous spectra [qorganica.qui.uam.es]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. par.nsf.gov [par.nsf.gov]
- 13. scilit.com [scilit.com]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Morpholine [webbook.nist.gov]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
An In-depth Technical Guide on the Stability and Storage of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid in Medicinal Chemistry
This compound and its derivatives are instrumental in the synthesis of complex molecules, particularly in the development of novel therapeutics. Boronic acids are widely recognized for their utility in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. Their stability and low toxicity make them valuable intermediates in the production of bioactive molecules.[1] The specific structural motifs of a chloro-substituted, morpholino-functionalized pyridine ring offer medicinal chemists a versatile scaffold for targeting a range of biological entities, including kinases, which are pivotal in cancer research.
Given its crucial role, understanding the stability profile of this compound is not merely a matter of good laboratory practice but a fundamental requirement for the integrity of research and development programs. This guide delineates the intrinsic chemical liabilities of the molecule and provides actionable protocols for its proper handling, storage, and quality assessment.
Chemical Stability Profile: Understanding Degradation Pathways
The stability of this compound is influenced by several factors, including moisture, temperature, light, and pH. The primary degradation pathways for arylboronic acids are hydrolysis and oxidation.
Hydrolysis: The Inherent Challenge with Boronic Acids
The carbon-boron bond in arylboronic acids is susceptible to hydrolysis, a process where water cleaves the bond, leading to the formation of the corresponding arene and boric acid. This process, known as protodeboronation, is a significant concern for the long-term storage and handling of boronic acids. The rate of hydrolysis can be influenced by the pH of the environment.[2] Generally, boronic acids exhibit their greatest stability at a neutral pH.[3]
Mechanism of Hydrolysis: The hydrolysis of arylboronic acids is a well-documented process that can impact the purity and reactivity of the compound over time.
Oxidation: A Common Degradation Route
Arylboronic acids can undergo oxidation, particularly in the presence of strong oxidizing agents, to yield the corresponding phenols.[4] This oxidative degradation can be accelerated by exposure to air (atmospheric oxygen) and light.[4] For peptide boronic acid derivatives, studies have shown that the primary initial degradation pathway is likely oxidative in nature.[5]
Mechanism of Oxidation: Oxidative degradation represents a significant stability challenge for many boronic acid compounds.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term viability of this compound, strict adherence to the following storage and handling protocols is essential.
Optimal Storage Conditions
The following table summarizes the recommended storage conditions to maintain the integrity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8°C) or frozen (-20°C) for long-term storage.[6] | Minimizes the rates of both hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3][6] | Prevents oxidation by atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry environment.[3][7][8][9] | Prevents hydrolysis. |
| Light | Protect from light. | Minimizes light-catalyzed degradation pathways. |
Safe Handling Procedures
Proper handling is critical to prevent contamination and degradation, as well as to ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7][8][10][11][12][13]
-
Hygroscopic Nature: Due to its susceptibility to moisture, minimize the compound's exposure to the ambient atmosphere. Weigh out necessary quantities promptly and reseal the container tightly.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][11]
Assessing Compound Stability and Purity
Regular assessment of the purity of this compound is crucial, especially for material that has been in storage for an extended period. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of boronic acids and detecting degradation products.[3]
Experimental Protocol: Stability-Indicating HPLC Method
-
Objective: To separate and quantify this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is often a suitable starting point.[3] To minimize on-column hydrolysis, a column with low residual silanol activity is recommended.[14][15]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[3] The use of a mobile phase without a pH modifier can help to minimize on-column hydrolysis.[14][15]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength appropriate for the pyridine chromophore.
-
Procedure: a. Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile). b. Inject a known concentration of the standard to establish the retention time and peak area. c. Analyze the sample solution under the same conditions. d. Purity can be calculated based on the relative peak area of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for the structural confirmation and qualitative assessment of purity.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Objective: To identify the characteristic signals of this compound and detect the presence of impurities.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Procedure: a. Dissolve a small amount of the boronic acid in the chosen deuterated solvent. b. Acquire the ¹H NMR spectrum. c. Compare the obtained spectrum with a reference spectrum to confirm the structure and identify any impurity signals. The appearance of signals corresponding to 3-chloro-2-morpholinopyridine would indicate hydrolysis.
Conclusion: Best Practices for Ensuring Compound Integrity
The chemical integrity of this compound is fundamental to its successful application in research and drug development. By understanding its inherent stability challenges and implementing rigorous storage and handling protocols, researchers can ensure the reliability and reproducibility of their experimental outcomes. The key takeaways are to minimize exposure to moisture, air, and light, and to store the compound at low temperatures under an inert atmosphere. Regular analytical assessment is recommended to verify purity before use.
References
- 1. mdpi.com [mdpi.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. combi-blocks.com [combi-blocks.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Suzuki coupling with (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
An Application Guide for the Suzuki-Miyaura Coupling of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the construction of C(sp²)–C(sp²) bonds for pharmaceutical and materials science applications.[1] This guide provides a detailed technical overview and a robust experimental protocol for the use of this compound, a valuable building block in drug discovery. The pyridine scaffold is a prevalent motif in FDA-approved drugs, known to enhance pharmacokinetic properties, while the morpholine substituent is often incorporated to improve aqueous solubility and metabolic stability.[2][3] This document delves into the mechanistic underpinnings of the reaction, critical parameters for success with electron-deficient heteroaryl substrates, and practical, field-proven protocols designed for reproducibility and high yield.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition : The cycle begins with a catalytically active 14- or 16-electron Pd(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[7] This irreversible step forms a square-planar 16-electron Pd(II) intermediate.[6]
-
Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. This process requires activation of the boronic acid by a base.[8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate), which then readily transfers its organic substituent to the Pd(II) center, displacing the halide.[9][10][11]
-
Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling together and eliminating from the metal center.[5] This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with this compound
Coupling heteroarylboronic acids, especially those based on a pyridine scaffold, presents unique challenges that must be addressed through careful selection of reaction parameters.
Catalyst and Ligand Selection
The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[12] Furthermore, the coupling partner, an aryl chloride, is generally less reactive than the corresponding bromides or iodides, requiring a more active catalyst system.[7]
-
Rationale: To overcome these challenges, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended. These ligands accelerate the rate-limiting oxidative addition step for aryl chlorides and promote the final reductive elimination step.[9] Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[8] For general reliability, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point, as it is air-stable and effective for a wide range of substrates, including heteroaromatics.[1][13][14]
The Crucial Function of the Base
The choice of base is critical. It must be strong enough to facilitate the formation of the reactive boronate species but not so harsh that it causes degradation of the starting materials or the product.
-
Rationale: For substrates containing potentially sensitive functional groups, inorganic bases are preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used.[5] K₃PO₄ is often favored for challenging couplings as it is a stronger base in organic media and can be more effective at promoting transmetalation. Aqueous solutions of bases are common, creating a biphasic system that can accelerate the reaction and simplify workup.[10]
Solvent Systems
The solvent must solubilize all components of the reaction, including the often-polar boronic acid, the typically non-polar aryl halide, and the catalyst complex.
-
Rationale: A mixture of an organic solvent and water is the standard for Suzuki couplings.[7] Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are excellent choices as they solubilize the catalyst and organic substrates well. The addition of water helps to dissolve the inorganic base and the boronic acid salt, facilitating the transmetalation step. Rigorous degassing of the solvent system (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) is mandatory to prevent oxidation of the Pd(0) catalyst and competitive homocoupling of the boronic acid.[15]
Addressing Substrate-Specific Challenges
-
Protodeboronation: Heteroaryl boronic acids, particularly electron-deficient ones, are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene.[7][12]
-
Mitigation Strategy: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for this side reaction. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) or a diethanolamine adduct can significantly reduce decomposition.[7][16]
-
-
Solubility: The morpholino-substituted pyridine core imparts significant polarity, which can lead to solubility issues in purely organic, anhydrous media.[12] The use of a protic co-solvent like water or employing a more polar solvent like DMF can be beneficial, though DMF may require higher temperatures.[17]
Application Protocol: Synthesis of 4-(Aryl)-3-chloro-2-morpholinopyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reaction Scheme
(A generic aryl bromide is used for illustrative purposes)
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | - |
| This compound | 258.48 | 1.2 | 1.2 | 310 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345 mg |
| 1,4-Dioxane (degassed) | 88.11 | - | - | 8.0 mL |
| Water (degassed) | 18.02 | - | - | 2.0 mL |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (310 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe. The mixture will appear as a suspension.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously. Vigorous stirring is crucial for ensuring proper mixing in the biphasic system.[18]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow and Troubleshooting
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).[15]2. Insufficiently active catalyst for aryl chloride.3. Ineffective base or poor mixing. | 1. Ensure solvents are rigorously degassed and an inert atmosphere is maintained.2. Switch to a more active catalyst system (e.g., a Buchwald G3 precatalyst with SPhos).[18]3. Switch to K₃PO₄ and increase stirring speed.[18] |
| Protodeboronation | 1. Boronic acid instability.[7]2. Reaction temperature is too high or reaction time is too long. | 1. Use 1.5 equivalents of the boronic acid.2. Consider converting the boronic acid to its pinacol ester or diethanolamine adduct.[16]3. Attempt the reaction at a lower temperature (e.g., 80 °C). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel.[7] | Improve the degassing procedure (use freeze-pump-thaw cycles if necessary) and ensure a positive pressure of inert gas throughout the reaction. |
| Dehalogenation of Aryl Halide | Side reaction involving a hydride source (e.g., solvent, base impurities).[7] | This is less common with aryl chlorides but can occur. Ensure high purity of reagents. If persistent, screening different solvent/base combinations may be necessary. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing complex molecular architectures relevant to drug discovery. Success with this heteroaromatic substrate hinges on the careful selection of a highly active catalyst system, an appropriate base, and rigorous adherence to anaerobic reaction conditions. By understanding the mechanistic principles and anticipating potential side reactions like protodeboronation, researchers can reliably employ this building block to synthesize novel compounds for the advancement of therapeutic programs.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Application Notes and Protocols for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid in Drug Discovery
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic assembly of molecular scaffolds with favorable pharmacological properties is paramount. Boronic acids and their derivatives have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] These reactions facilitate the formation of carbon-carbon bonds with exceptional functional group tolerance and under mild conditions, enabling the rapid diversification of core structures.[4][5]
This guide focuses on a particularly valuable building block: (3-Chloro-2-morpholinopyridin-4-yl)boronic acid (CAS 1352633-16-1). This reagent uniquely combines three critical pharmacophoric elements:
-
The Pyridine Ring: A common motif in kinase inhibitors, capable of forming crucial hydrogen bonds and π-stacking interactions within ATP-binding sites.[6]
-
The Morpholine Moiety: Often referred to as a "privileged structure," the morpholine ring is incorporated into numerous approved drugs to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[7][8][9][10] Its oxygen atom can act as a hydrogen bond acceptor, further anchoring a molecule to its biological target.[11][12][13]
-
The Chloro Substituent: Serves as a reactive handle for further functionalization, typically through subsequent cross-coupling reactions, allowing for the exploration of additional chemical space.[14]
-
The Boronic Acid: The reactive component for the primary Suzuki-Miyaura coupling, allowing for the strategic connection of the morpholinopyridine core to other aryl or heteroaryl fragments.[15][16]
The convergence of these features makes this compound a powerful reagent for the synthesis of targeted therapies, particularly inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[4][17][18] This document provides detailed protocols for the application of this reagent in Suzuki-Miyaura cross-coupling and highlights its role in the generation of potent and selective kinase inhibitors.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The reaction facilitates the formation of a C-C bond between the C4 position of the pyridine ring and an aryl or heteroaryl halide/triflate.
Causality Behind Experimental Choices
The successful execution of a Suzuki-Miyaura coupling involving a heteroaromatic boronic acid like this one hinges on several critical parameters:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst deactivation.[7] Therefore, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the reductive elimination step and stabilize the active Pd(0) species.[4] Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) catalyst.
-
Base: The base is required to activate the boronic acid by forming a more nucleophilic boronate species.[4] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[9] The choice of base can significantly impact reaction efficiency and should be optimized for specific substrates.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or tetrahydrofuran (THF)) and water is typically used.[7][9] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate species. It is imperative to degas the solvent mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Visualizing the Workflow
The following diagram illustrates the typical laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Morpholinopyridine
This protocol provides a representative method for the coupling of this compound with a generic aryl bromide. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per 1 mmol of aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-18 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Kinase Inhibitor Synthesis
The morpholinopyridine scaffold is a cornerstone in the design of inhibitors targeting the PI3K/Akt/mTOR pathway. The morpholine oxygen frequently forms a critical hydrogen bond with a hinge-region backbone amide in the kinase ATP-binding site, a feature observed in numerous potent inhibitors.[12][13]
The this compound building block allows for the direct installation of this key pharmacophore onto various aromatic and heteroaromatic systems, enabling the rapid exploration of structure-activity relationships (SAR).
Representative Compounds and Biological Activity
The following table summarizes representative kinase inhibitors whose synthesis can be envisioned using this compound or its close analogs. The data illustrates the potency that this scaffold can confer.
| Compound Scaffold | Target Kinase(s) | Reported IC₅₀ (nM) | Reference Context |
| 2,4-Dimorpholinopyrimidine-5-carbonitrile Core | PI3Kα | 31.8 | A series of potent PI3K inhibitors were developed where the morpholine group was found to be a critical pharmacophore, forming a key hydrogen bond with Val851.[12][13] |
| 2,4-Dimorpholinopyrimidine-5-carbonitrile Core | PI3Kδ | 15.4 | The same series also showed potent and selective inhibition of the PI3Kδ isoform, highlighting the tunability of the scaffold.[12][13] |
| Trisubstituted Morpholinopyrimidine | PI3K | Potent | A series of novel morpholinopyrimidines were synthesized using sequential substitution and cross-coupling, yielding inhibitors 1.5-3 times more potent than ZSTK474. |
| RAF Inhibitor Core | BRAF | 0.4 | A potent RAF inhibitor for RAS mutant cancers features a 2-morpholinopyridin-4-yl core, installed via Suzuki coupling with a boronic ester derivative. |
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibitors synthesized using the this compound scaffold can effectively block this pathway at the level of PI3K.
Conclusion and Future Outlook
This compound is a high-value, strategically designed building block for modern drug discovery. Its pre-installed morpholine moiety offers significant advantages in tuning the physicochemical and pharmacokinetic properties of lead compounds. The combination of a reactive boronic acid function and a chloro-substituent provides medicinal chemists with a versatile platform for synthesizing diverse libraries of molecules, particularly for targeting protein kinases. The protocols and data presented herein demonstrate its utility and provide a solid foundation for its application in the development of novel therapeutics targeting critical pathways like PI3K/Akt/mTOR.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 17. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid: A Versatile Building Block in Modern Synthesis
Introduction: Navigating the Synthesis and Application of a Privileged Heterocyclic Boronic Acid
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, substituted pyridines are a cornerstone, frequently appearing in a vast array of biologically active molecules and functional materials. The strategic introduction of a boronic acid or its ester functionality onto such scaffolds unlocks a powerful tool for synthetic chemists: the ability to forge new carbon-carbon bonds with precision and efficiency through transition-metal catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of the synthesis and reaction conditions for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid, a valuable building block for the construction of complex molecular architectures. We will delve into a robust synthetic route to its pinacol ester derivative, a more stable and commonly used surrogate, starting from a readily accessible precursor. Furthermore, we will provide detailed protocols and mechanistic insights for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Synthesis of this compound pinacol ester: A Practical Approach
The synthesis of this compound is most conveniently achieved through the preparation of its pinacol ester derivative, which offers enhanced stability and ease of handling. A common and effective strategy involves a palladium-catalyzed Miyaura borylation of a suitable halo-pyridine precursor.
Conceptual Workflow for Synthesis
The overall synthetic strategy commences with the synthesis of the key intermediate, 4-bromo-3-chloro-2-morpholinopyridine, followed by a palladium-catalyzed borylation to yield the desired pinacol ester.
Application Notes & Protocols: (3-Chloro-2-morpholinopyridin-4-yl)boronic Acid in Kinase Inhibitor Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid , a key building block in the synthesis of potent and selective kinase inhibitors. We will explore the strategic importance of the 2-morpholinopyridine scaffold, particularly its role in targeting the Phosphoinositide 3-Kinase (PI3K)/mTOR signaling pathway. This guide furnishes detailed, field-proven protocols for the synthesis of the boronic acid precursor and its subsequent utilization in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct advanced kinase inhibitor cores. Structure-activity relationships, mechanistic insights, and quantitative data for representative inhibitors are presented to provide a comprehensive framework for leveraging this versatile reagent in drug discovery programs.
Introduction: The Strategic Value of the 2-Morpholinopyridine Scaffold
The PI3K/Akt/mTOR signaling pathway is a critical intracellular network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its deregulation is a hallmark of numerous human cancers, making it one of the most compelling targets for oncology drug discovery.[2][3] A significant class of inhibitors targeting this pathway incorporates a morpholine moiety, which has been identified as a privileged pharmacophore. The oxygen atom of the morpholine ring frequently forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition.[1][4]
The this compound building block offers a strategic entry point for synthesizing sophisticated kinase inhibitors. It combines the crucial morpholine feature with a functionalized pyridine core, pre-optimized for subsequent elaboration via robust and versatile cross-coupling chemistry. The chlorine substituent at the 3-position provides an additional vector for chemical modification or can be retained to modulate the electronic properties and conformation of the final inhibitor. This guide will focus on the synthesis and application of this key intermediate, with a particular emphasis on its role in constructing dual PI3K/mTOR inhibitors such as Gedatolisib (PF-05212384).[5][6]
Scientific Background: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central node for signal transduction from growth factors and other extracellular cues. Dysregulation, often through mutations in the PIK3CA gene or loss of the PTEN tumor suppressor, leads to constitutive pathway activation, driving tumorigenesis.[2]
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Dual inhibition of both PI3K and mTOR is a compelling therapeutic strategy. It can overcome feedback loops and resistance mechanisms that arise from inhibiting only a single node in the pathway.[7] For instance, mTORC1 inhibition can lead to a feedback activation of PI3K. Simultaneous inhibition of both kinases provides a more comprehensive and durable blockade of the pathway.[7][8] Gedatolisib is an investigational dual inhibitor that targets all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2), demonstrating the power of this approach.[5][7]
Physicochemical Properties & Handling
| Property | Value | Source/Notes |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 1260760-03-3 | Not widely cited, use structure to confirm |
| Molecular Formula | C₉H₁₂BClN₂O₃ | - |
| Molecular Weight | 242.47 g/mol | - |
| Appearance | Off-white to pale yellow solid (predicted) | Based on similar boronic acids |
| Solubility | Soluble in DMSO, DMF, and alcohols | Typical for arylboronic acids |
| Storage | Store at 2-8°C under inert atmosphere | Boronic acids can be unstable.[9] |
Handling Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Boronic acids are known to be unstable and can undergo protodeboronation, especially in the presence of moisture or acid.[2] It is crucial to store the compound under dry, inert conditions (e.g., argon or nitrogen) and use anhydrous solvents for reactions.
Protocols: Synthesis and Application
Protocol 1: Synthesis of this compound
Figure 2: Synthetic workflow for the target boronic acid.
Step A: Synthesis of 4-Bromo-3-chloro-2-morpholinopyridine (Intermediate)
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-2,3-dichloropyridine (1.0 eq). Dissolve in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dioxane.
-
Addition of Reagents: Add morpholine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq). The selective substitution at the 2-position is driven by the higher activation provided by the adjacent nitrogen atom.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.
Step B: Synthesis of this compound
-
Reaction Setup: In a flame-dried, multi-necked flask under a strict argon atmosphere, dissolve 4-bromo-3-chloro-2-morpholinopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. The bromine at the 4-position is more susceptible to halogen-metal exchange than the chlorine at the 3-position. Stir the resulting deep-red or dark-brown solution at -78 °C for 1 hour to ensure complete lithiation.[10]
-
Borylation: To the lithiated intermediate, add triisopropyl borate (B(OiPr)₃) (1.2 eq) dropwise, again maintaining the temperature at -78 °C. The reaction is typically very fast.[7] Stir for an additional 1-2 hours at this temperature.
-
Quench and Workup: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or 1 M HCl. Stir vigorously for 30 minutes.
-
Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude solid is the target boronic acid. It can be purified by recrystallization or by forming a stable MIDA boronate ester for easier handling and purification, followed by hydrolysis.[11]
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This boronic acid is an excellent coupling partner for introducing the 2-morpholinopyridine moiety onto an aryl or heteroaryl core. The following is a general protocol for a Suzuki-Miyaura coupling, a cornerstone reaction in modern medicinal chemistry.[12][13]
Figure 3: General scheme for Suzuki-Miyaura coupling.
Representative Procedure: Synthesis of a Gedatolisib Precursor
This procedure outlines the coupling of the title boronic acid with 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, a key step toward the synthesis of Gedatolisib.
-
Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.2 eq), the aryl halide (e.g., a bromo- or iodo-substituted triazine core, 1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degassing is critical to prevent oxidation of the palladium(0) catalyst.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Microwave irradiation can often accelerate the reaction. Monitor progress by LC-MS. The coupling of electron-deficient pyridylboronic acids can be challenging, and optimized conditions are key.[2]
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the coupled product.
Structure-Activity Relationship (SAR) and Performance Data
The 2-morpholinopyridine scaffold is a cornerstone of many potent PI3K/mTOR inhibitors. The SAR is well-defined around several key interactions:
-
Morpholine Oxygen: As previously mentioned, the oxygen atom acts as a crucial hydrogen bond acceptor with a key backbone NH residue (e.g., Val851 in PI3Kα) in the kinase hinge region.[3][14] Replacing this oxygen with a nitrogen (piperazine) often leads to a significant loss of potency, unless the nitrogen is acylated to restore the H-bond accepting capability.[14][15]
-
Pyridine Nitrogen: The pyridine nitrogen can form additional hydrogen bonds or water-mediated contacts in the ATP-binding site, contributing to affinity and selectivity.
-
3-Position (Chloro): The chloro group occupies a region where steric bulk can be tolerated. It influences the electronics of the pyridine ring and can be a handle for further synthetic modifications to explore deeper pockets of the active site or to fine-tune physicochemical properties like solubility and metabolic stability.
Table 1: Inhibitory Activity of Compounds Featuring the 2-Morpholinopyridine Scaffold
| Compound Name | Target(s) | IC₅₀ (nM) | Cell-Based Potency (IC₅₀, nM) | Reference Cell Line | Source(s) |
| Gedatolisib | PI3Kα | 0.4 | 4 | MDA-361 (Breast) | [10] |
| (PF-05212384) | PI3Kγ | 5.4 | - | - | [10] |
| mTOR | 1.6 | 13.1 | PC3-MM2 (Prostate) | [10] | |
| Compound 17p | PI3Kα | 31.8 | - | - | [14] |
| (Pyrimidine core) | PI3Kδ | 15.4 | 1,800 | A2780 (Ovarian) | [14] |
| Compound 35 | PI3Kα | 150 | 7,900 | T47D (Breast) | [2] |
| (Imidazopyridine core) |
Note: Data is compiled from multiple sources and experimental conditions may vary.
The data clearly indicates that molecules built using a 2-morpholinopyridine or a bioisosteric morpholinopyrimidine core can achieve nanomolar to sub-nanomolar potency against PI3K and mTOR kinases. Gedatolisib, which is constructed from a precursor derived from the title boronic acid, exemplifies the high potency achievable with this scaffold.
Conclusion
This compound is a high-value, strategic building block for the synthesis of advanced kinase inhibitors targeting the PI3K/mTOR pathway. Its structure is pre-optimized to engage in critical hydrogen bonding interactions within the kinase hinge region. The protocols provided herein offer a robust framework for both the synthesis of this key intermediate and its successful implementation in Suzuki-Miyaura cross-coupling reactions. The compelling biological data for inhibitors derived from this scaffold, such as Gedatolisib, underscore its importance and utility for drug discovery programs in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 12. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]
- 13. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2016097949A1 - Formulations of a pi3k/mtor-inhibitor for intravenous administration - Google Patents [patents.google.com]
- 15. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of (3-Chloro-2-morpholinopyridin-4-yl)boronic Acid in Organic Synthesis
Introduction
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a specialized heterocyclic organoboron reagent that has emerged as a valuable building block in modern synthetic organic chemistry, particularly within the field of medicinal chemistry. Its unique substitution pattern—featuring a chlorine atom, a morpholino group, and a boronic acid on a pyridine core—makes it an important precursor for the synthesis of complex molecules, most notably kinase inhibitors. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. It details its physicochemical properties, safe handling procedures, and a robust, field-proven protocol for its application in Suzuki-Miyaura cross-coupling, along with the underlying mechanistic rationale for the experimental choices.
Significance in Drug Discovery: Synthesis of Kinase Inhibitors
The substituted pyridine scaffold is a privileged structure in numerous biologically active compounds. The specific arrangement of substituents in this compound makes it a key intermediate in the synthesis of targeted therapeutics, such as RAF inhibitors for RAS mutant cancers.[3][4] Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.[5]
The synthesis of advanced RAF inhibitors, such as LXH254, involves the strategic coupling of a substituted pyridinyl moiety with other complex fragments.[4][6] The Suzuki-Miyaura coupling provides a powerful and modular method to achieve this, and this compound, or its close analogues, serves as the critical pyridinyl donor in these synthetic campaigns.[3]
Physicochemical Properties and Handling
Proper storage and handling are paramount to ensure the reagent's integrity and obtain reproducible results.
| Property | Value |
| CAS Number | 957061-04-0 |
| Molecular Formula | C₉H₁₂BClN₂O₃ |
| Molecular Weight | 242.47 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Stability | Stable under normal conditions.[7][8] Susceptible to protodeboronation, especially under basic conditions.[9][10][11] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] Refrigeration is recommended. Protect from moisture and light. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[7] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The Suzuki-Miyaura Coupling: Mechanistic Considerations
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for C-C bond formation.[1] The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
A critical, often rate-limiting, step is transmetalation , where the organic group is transferred from the boron atom to the palladium center.[2] For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2]
Challenges with Heteroaryl Boronic Acids:
The use of this compound presents challenges common to many 2-substituted heteroaryl boronic acids, often termed the "2-pyridyl problem".[11][12]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, particularly when positioned ortho to the coupling site, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[12]
-
Protodeboronation: Heteroaryl boronic acids, especially those that are electron-deficient or contain Lewis basic sites, are prone to competitive protodeboronation, where the C-B bond is cleaved by a proton source (like water in the reaction mixture) to yield the parent heterocycle.[9][11]
To overcome these challenges, the choice of catalyst, ligand, and base is crucial. Modern palladium precatalysts combined with sterically hindered, electron-rich biarylphosphine ligands are highly effective.[10][13] These ligands promote the desired reductive elimination step and can accelerate the overall catalytic cycle, minimizing the lifetime of intermediates susceptible to decomposition.[9]
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is based on established methods for the coupling of structurally similar 2-morpholinopyridine boronic acids in the synthesis of complex pharmaceutical intermediates.[3] Optimization may be required for different coupling partners.
Experimental Workflow:
Caption: Figure 2: General workflow for the Suzuki-Miyaura reaction.
Materials and Reagents:
| Reagent | Suggested Quantity | Purpose |
| Aryl/Heteroaryl Halide (e.g., Bromide) | 1.0 equiv | Electrophilic partner |
| This compound | 1.2 - 1.5 equiv | Nucleophilic partner |
| Palladium Precatalyst | ||
| PdCl₂(dppf)·CH₂Cl₂ | 5 - 10 mol% | Catalyst Source |
| or Buchwald G3 Precatalyst (e.g., XPhos-Pd-G3) | 2 - 5 mol% | High-activity catalyst |
| Base | ||
| K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv | Activates boronic acid |
| Solvent | ||
| 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 v/v) | Sufficient to make ~0.1 M solution | Reaction medium |
| Anhydrous, degassed solvents | Prevents side reactions |
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the chosen palladium precatalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen. Oxygen can lead to the oxidative homocoupling of the boronic acid.[1]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1). Add the solvent to the flask via syringe. The presence of a small amount of water can be beneficial for dissolving the base and facilitating the catalytic cycle.[14]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 90-120 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This compound is a highly valuable reagent for the construction of complex, nitrogen-containing heterocyclic molecules relevant to drug discovery. While its use in Suzuki-Miyaura coupling is subject to the challenges inherent to 2-substituted pyridyl boronates, these can be effectively overcome. By employing modern palladium precatalysts with robust biarylphosphine ligands and carefully controlled, anhydrous, and oxygen-free reaction conditions, researchers can achieve high yields and reproducible results. The protocol and mechanistic insights provided in this guide offer a solid foundation for the successful application of this versatile building block in the synthesis of next-generation therapeutics.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid derivatization techniques
An Application Guide to the Derivatization of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are paramount. Among these, substituted pyridines are ubiquitous due to their ability to engage in critical biological interactions. This compound and its more stable pinacol ester counterpart[1] have emerged as highly valuable building blocks. This reagent combines several key features: a pyridine core for potential hydrogen bonding and metal coordination, a morpholino group that can enhance solubility and metabolic stability, a chloro substituent that can be retained or used as a secondary reaction site, and a boronic acid functional group—a gateway to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
Boronic acids are indispensable tools in pharmaceutical synthesis, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] However, heteroaromatic boronic acids, particularly those containing nitrogen, present unique challenges, including a propensity for protodeboronation under reaction conditions.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal derivatization techniques for this compound, focusing on field-proven protocols and the chemical logic behind experimental choices.
The Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the cornerstone method for derivatizing aryl and heteroaryl boronic acids, enabling the synthesis of complex biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals.[3][7]
Principle and Mechanism
The reaction proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center during transmetalation.[7]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Causality Behind Experimental Choices
-
The Boronic Acid Surrogate: this compound is susceptible to decomposition.[8] Therefore, it is most often supplied and used as its pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-chloro-2-morpholinopyridine.[1] This ester provides greater stability, longer shelf-life, and acts as a "slow-release" source of the boronic acid under basic, aqueous reaction conditions, minimizing decomposition while still participating effectively in the catalytic cycle.[8][9]
-
Catalyst and Ligand Selection: Coupling an electron-rich heteroaryl boronic acid with an aryl halide requires a highly active catalytic system.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or pre-formed palladium complexes like Pd(dppf)Cl₂ are common choices.[10][11] Pd(OAc)₂ is reduced in situ to the active Pd(0) species.
-
Ligand: Electron-rich, bulky phosphine ligands are essential. They stabilize the palladium catalyst, prevent catalyst decomposition (e.g., formation of palladium black), and, most importantly, accelerate both the oxidative addition and reductive elimination steps.[7] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice for coupling challenging heteroaryl substrates.[7]
-
-
Base and Solvent: The choice of base is critical. It must be strong enough to promote boronate formation but not so harsh as to cause significant protodeboronation of the starting material or degradation of the product.
-
Base: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) for heteroaryl couplings, providing higher yields.[7][12]
-
Solvent: A mixture of an organic solvent and water is standard. 1,4-Dioxane/water or DME/water are common systems. Water is essential for hydrolyzing the boronic ester and facilitating the formation of the active boronate species.[11] Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound pinacol ester with a generic aryl bromide (Ar-Br).
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound pinacol ester (e.g., 0.5 mmol, 177.3 mg), the aryl bromide (0.55 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), SPhos (0.02 mmol, 8.2 mg), and K₃PO₄ (1.0 mmol, 212.3 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe.
-
Reaction: Place the sealed flask into a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Boron Source | Pinacol Ester | Enhances stability, prevents protodeboronation.[8] |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective sources for in-situ generation of Pd(0). |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands accelerate difficult coupling steps.[7] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for boronate formation with minimal side reactions.[12] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Anhydrous organic solvent with water for boronate generation.[11] |
| Temperature | 90-100 °C | Provides sufficient thermal energy for catalyst activation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
The Chan-Lam C-N/C-O Coupling: A Powerful Alternative
While the Suzuki reaction is dominant for C-C bonds, the Chan-Lam coupling offers an excellent, often complementary, method for forming C-N and C-O bonds.[13][14] This copper-catalyzed reaction couples boronic acids with amines, phenols, amides, and other N- and O-nucleophiles.
Principle and Advantages
The Chan-Lam coupling is mechanistically distinct from palladium-catalyzed reactions.[14] It typically uses a Cu(II) salt, like copper(II) acetate, and proceeds via a proposed Cu(III) intermediate. A key advantage is its operational simplicity; reactions can often be run open to the air at room temperature, as oxygen can serve as the terminal oxidant to regenerate the active catalyst.[14][15] This makes it a more "green" and user-friendly alternative to the Buchwald-Hartwig amination.
Figure 2: Generalized Catalytic Cycle of the Chan-Lam C-Heteroatom Coupling Reaction.
Detailed Protocol: Chan-Lam N-Arylation
This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., benzylamine) (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 - 2.0 equiv for stoichiometric, or 10 mol% for catalytic)
-
Pyridine or Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (4 Å), activated (optional, for anhydrous conditions)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a stir bar, add this compound (e.g., 0.5 mmol, 129.3 mg), the amine (0.6 mmol), and Cu(OAc)₂ (e.g., catalytic: 0.05 mmol, 9.1 mg).
-
Solvent and Base Addition: Add the solvent (e.g., DCM, 5 mL) and the base (e.g., pyridine, 1.0 mmol, 81 µL).
-
Reaction: Stir the mixture vigorously at room temperature. The flask can be left open to the air or fitted with a balloon of air or oxygen to facilitate catalyst turnover in catalytic versions.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The appearance of a deep blue or green color is typical. Reaction times can range from 4 to 48 hours.[14]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography. An aqueous ammonia wash of the organic solution prior to drying can sometimes help remove residual copper.
| Parameter | Recommended Condition | Rationale |
| Boron Source | Boronic Acid | The free boronic acid is typically used directly. |
| Copper Source | Cu(OAc)₂ | Inexpensive, readily available, and effective Cu(II) source.[15] |
| Base | Pyridine or Et₃N | Acts as both a base and a ligand to facilitate the reaction.[16] |
| Solvent | DCM, MeOH, or THF | Choice depends on substrate solubility. |
| Atmosphere | Air | Oxygen from the air serves as the terminal oxidant for the catalytic cycle.[15] |
| Temperature | Room Temperature to 50 °C | Mild conditions are a key advantage of this method.[14] |
Handling and Stability Considerations
The C-B bond in heteroaryl boronic acids is sensitive to cleavage by protic sources (protodeboronation), especially under acidic or strongly basic conditions.[5][6]
-
Storage: Store this compound and its pinacol ester in a cool, dry place, preferably under an inert atmosphere. Refrigeration is recommended.
-
Handling: Avoid prolonged exposure to atmospheric moisture. When weighing, do so quickly. For Suzuki couplings, using the more stable pinacol ester is highly recommended to ensure reproducibility.[8]
-
Purification: During chromatographic purification, avoid highly acidic or basic mobile phase additives if possible. A neutral system (e.g., Hexanes/Ethyl Acetate) is often sufficient.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its derivatization is dominated by two robust and reliable methodologies: the palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and the copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation. By understanding the principles behind these reactions and carefully selecting ligands, bases, and reaction conditions, researchers can effectively leverage this building block to construct complex molecular architectures for drug discovery and development. The use of its pinacol ester derivative is a key strategy to overcome the inherent instability of the heteroaryl boronic acid, ensuring efficient and high-yielding transformations.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Introduction
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid is a key building block in contemporary organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The purity and precise quantification of this boronic acid are critical for reaction stoichiometry, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the accurate quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The inherent challenges in analyzing boronic acids, such as their high polarity and propensity to form cyclic anhydrides (boroxines), necessitate robust and well-designed analytical methods.[4][5] This guide presents two orthogonal analytical techniques: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and assay determination, and a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level quantification and impurity profiling.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is designed for the quantification of this compound as a bulk substance and for monitoring its consumption during a chemical reaction. The acidic nature of the analyte and the presence of a chromophore in its structure make RP-HPLC-UV a suitable technique.
Scientific Rationale
The selection of a reversed-phase C18 column provides a hydrophobic stationary phase that retains the analyte based on its nonpolar character.[6] The use of an acidic mobile phase, specifically with formic acid, serves a dual purpose: it suppresses the ionization of the boronic acid group, leading to better retention and peak shape, and it is volatile, making it compatible with mass spectrometry if further investigation is required. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent solubilizing properties for a wide range of organic molecules. UV detection at 270 nm is selected based on the expected absorbance of the substituted pyridine ring.
Experimental Workflow
Figure 1. Workflow for the quantification of this compound by RP-HPLC-UV.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥ 98%)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes (adjust as needed for full elution) |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
4. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.
5. Preparation of Sample Solutions:
-
Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
6. Data Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Integrate the peak area of the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.
Method Validation (as per ICH Q2(R1))
A summary of the validation parameters is provided below.[1][2][3]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% when the analysis is performed by different analysts on different days. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | The method should remain unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels, for instance, as a potential genotoxic impurity in a drug substance.[7][8]
Scientific Rationale
The high sensitivity of tandem mass spectrometry allows for detection at the parts-per-million (ppm) level.[7] Electrospray ionization (ESI) in positive mode is chosen due to the presence of the basic nitrogen atom in the pyridine ring, which can be readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components. The use of a volatile mobile phase, such as ammonium acetate in water and acetonitrile, is crucial for stable ESI performance.[5]
Experimental Workflow
Figure 2. Workflow for the trace-level quantification of this compound by LC-MS/MS.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methanol (LC-MS grade)
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by direct infusion of a standard solution. Expected [M+H]⁺ m/z = 243.0 |
| Collision Energy | To be optimized for the specific MRM transition. |
4. Preparation of Standard and Sample Solutions:
-
Stock Solution (100 µg/mL): Prepare in methanol.
-
Calibration Standards: Serially dilute the stock solution with 50:50 methanol:water to cover the desired trace-level concentration range (e.g., 0.1 - 100 ng/mL).
-
Sample Preparation: Dissolve the sample matrix (e.g., API) in a suitable solvent and dilute to bring the expected concentration of the boronic acid into the calibration range.
5. Data Analysis and Quantification:
-
Analyze the standards and samples using the defined LC-MS/MS method.
-
Integrate the peak area of the specific MRM transition for the analyte.
-
Construct a calibration curve and determine the sample concentration as described for the HPLC-UV method.
Alternative and Complementary Techniques
Quantitative NMR (qNMR)
For the direct assay of this compound without the need for a specific reference standard of the same compound, qNMR is a powerful tool. By using a certified internal standard with a known concentration and purity, the absolute amount of the analyte can be determined by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard. ¹H NMR would be the most straightforward nucleus to use for this purpose.[9][10]
Another approach involves using ¹¹B NMR, which can provide information about the boronic acid and potential boronate ester or boroxine species in solution.[11][12]
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. The RP-HPLC-UV method is robust and suitable for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity needed for trace-level impurity analysis. qNMR offers a valuable alternative for primary quantification without the need for a specific reference standard. All methods should be properly validated according to ICH guidelines to ensure data integrity and regulatory compliance.[1][2][3]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. waters.com [waters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR Quantification of Hydrogen-Bond-Activating Effects for Organocatalysts including Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Guide ID: SC-TC-2025-001 Topic: Troubleshooting Low Yield in Suzuki Coupling with (3-Chloro-2-morpholinopyridin-4-yl)boronic acid Senior Application Scientist: Dr. Gemini
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when using the heteroaromatic building block, this compound. This substrate, while valuable, presents unique challenges due to its electronic properties and the presence of multiple nitrogen atoms. This can lead to issues such as catalyst inhibition, slow reaction kinetics, and decomposition of the boronic acid itself.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction shows low or no conversion of starting materials. What are the primary factors to investigate?
Low conversion is a common issue that typically points to a problem in one of the three key stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] The issue is often rooted in an inactive catalyst or suboptimal reaction conditions for your specific substrates.
Potential Causes & Actionable Solutions:
-
Catalyst Inactivity: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ.[2] Failure to generate or maintain the Pd(0) state will halt the reaction.
-
Solution: Ensure your reaction is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 Palladacycle) that efficiently generates the active species.[4]
-
-
Inefficient Oxidative Addition: The carbon-chlorine bond in 3-chloro-2-morpholinopyridine is on an electron-rich pyridine ring, which can make the oxidative addition step sluggish compared to aryl bromides or iodides.[5]
-
Solution: This step is highly dependent on the ligand bound to the palladium center. Standard ligands like PPh₃ are often insufficient. Employ bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[6] These ligands promote the difficult oxidative addition step and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[6]
-
-
Poor Transmetalation: For the transmetalation step to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7][8] The rate of this step can be slow for electron-deficient or sterically hindered heteroaryl boron compounds.[6][9][10]
-
Solution: The choice of base is critical. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required for challenging couplings.[3][6] The solubility of the base is also important; ensure it is finely powdered and consider that some systems (e.g., K₃PO₄ in THF or dioxane) may require a small amount of water to facilitate the formation of the active boronate.[3]
-
Q2: I'm observing significant decomposition of my this compound, evidenced by the formation of 2-morpholinopyridine. What is happening and how can I prevent it?
This is a classic case of protodeboronation , a major undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[11] Heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[12]
Mechanism & Prevention:
-
The Cause - Protodeboronation: This hydrolysis of the C-B bond is often accelerated by pH, elevated temperatures, and the presence of aqueous media.[13][14][15] For nitrogen-containing heteroaromatics like pyridyl boronic acids, the situation is more complex. The molecule can form a zwitterionic species under neutral or near-neutral pH, which can undergo rapid, unimolecular fragmentation to cause protodeboronation.[11][13][14]
-
Solution 1: Milder Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 60-80 °C instead of >100 °C).[3]
-
Base: Switch to a milder base. While strong bases are needed for transmetalation, they can also accelerate protodeboronation. Consider screening bases like KF or K₂CO₃, which are often effective yet less harsh.[3]
-
-
Solution 2: Anhydrous Conditions: If possible, employ strictly anhydrous solvents and bases to minimize the water available for hydrolysis.[3][9]
-
Solution 3: Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that is more resistant to protodeboronation. These derivatives act as slow-release sources for the boronic acid under the reaction conditions.
-
Q3: My main byproduct is the homocoupling of the boronic acid (bipyridyl formation). How can I minimize this?
Homocoupling occurs when two molecules of the boronic acid react with each other. This side reaction not only consumes your valuable starting material but can also lead to purification difficulties.
Cause & Mitigation:
-
The Cause - Oxygen Contamination: The primary culprit for homocoupling is often the presence of oxygen.[12] Oxygen can either oxidize the active Pd(0) catalyst to Pd(II) species which promote homocoupling, or directly participate in an oxidative cycle with the boronic acid.[6][12]
-
Solution 1: Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents are thoroughly degassed before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be used.[3][6] Always run the reaction under a positive pressure of an inert gas.
-
Solution 2: Catalyst Choice: If you are using a Pd(II) precatalyst, ensure its reduction to Pd(0) is fast and efficient. Inefficient reduction can leave Pd(II) species in the reaction mixture, which can promote homocoupling.[6] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[3]
-
Data & Visualization
Diagrams
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_A [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_B [label="R¹-Pd(II)L₂-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for layout ArylHalide [label="R¹-X", shape=plaintext]; Boronic [label="R²-B(OH)₂ + Base", shape=plaintext]; Product [label="R¹-R²\n(Product)", shape=plaintext, fontcolor="#34A853", fontsize=14];
// Edges Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_A; ArylHalide -> OxAdd; PdII_A -> Transmetal; Boronic -> Transmetal; Transmetal -> PdII_B; PdII_B -> RedElim; RedElim -> Pd0; RedElim -> Product; } DOT Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Tables
Table 1: Catalyst & Ligand Selection Guide for Heteroaryl Couplings
| Component | Example(s) | Recommended For | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | General Use | Pd(II) sources; require in situ reduction. Versatile and common. |
| Pd(PPh₃)₄ | When Pd(II) reduction is slow | Air-sensitive Pd(0) source, avoids reduction step. | |
| Buchwald Precatalysts | Challenging Couplings | Air-stable Pd(II) precatalysts that rapidly form the active Pd(0)L species. Highly recommended for C-Cl bonds.[3][5] | |
| Ligand | PPh₃ | Simple, non-demanding couplings | Often insufficient for electron-rich or heteroaryl chlorides. |
| Buchwald Ligands (SPhos, XPhos, RuPhos) | Highly Recommended | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[3][6] | |
| NHC Ligands (IPr, IMes) | C-Cl bond activation | Strong σ-donors that form stable palladium complexes, effective for unreactive chlorides.[6] |
Table 2: Base & Solvent Compatibility Guide
| Base | Common Solvents | Properties & Recommendations |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O, Toluene | Strong, effective base for challenging couplings. Often requires a small amount of water for solubility and activity.[6][9] |
| Cs₂CO₃ | Dioxane, DMF, THF | Strong, highly soluble base. Excellent choice but more expensive. |
| K₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | Standard, moderately strong base. A good starting point for optimization. |
| KF | Dioxane, THF | Mild base. Particularly useful for minimizing protodeboronation of sensitive boronic acids.[3][9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.[4]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–100 °C) and monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use this compound directly, or should I convert it to an ester? A: It is highly recommended to first attempt the reaction with the boronic acid directly, using optimized conditions (e.g., a Buchwald ligand/catalyst system and K₃PO₄ at 80 °C). If protodeboronation is consistently observed (>15-20%), converting the boronic acid to a more stable MIDA boronate or pinacol ester is an excellent strategy to improve yield and consistency.[3][16]
Q: My product is very polar due to the morpholine and pyridine groups, making it difficult to extract and purify. Any suggestions? A: This is a common challenge with nitrogen-containing heterocycles. For extraction, try using a more polar solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture instead of ethyl acetate. For purification, if the product and starting materials have very similar polarity, consider switching your column chromatography solvent system. A gradient of DCM/methanol can be effective. Sometimes, adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape for basic compounds like pyridines.[18]
Q: How critical is the water content in my solvent system? A: The role of water is complex. A small amount of water is often beneficial, and sometimes necessary, to solubilize the inorganic base (like K₃PO₄) and to facilitate the formation of the active boronate species [R-B(OH)₃]⁻.[3][19] However, excess water can significantly accelerate the undesired protodeboronation side reaction.[11] A common starting point is a 10:1 to 4:1 ratio of organic solvent to water. If protodeboronation is an issue, minimize the water content or switch to anhydrous conditions with a suitable base.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. reddit.com [reddit.com]
- 19. aidic.it [aidic.it]
Technical Support Center: Optimizing Reaction Conditions for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Welcome to the technical support guide for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this reagent, particularly in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions grounded in established chemical principles.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
This is one of the most common challenges when working with heteroaromatic boronic acids. The issue often lies in one of three areas: reagent stability, catalyst activity, or suboptimal reaction parameters.
Potential Cause A: Protodeboronation of the Boronic Acid
Protodeboronation is a significant decomposition pathway for many heteroaromatic boronic acids, where the C-B bond is cleaved by a proton source (like water) and replaced with a C-H bond, effectively removing your starting material from the catalytic cycle.[1][2] 2-Pyridylboronic acids are particularly susceptible to this side reaction, which can be accelerated by heat and the presence of a base.[1][3][4]
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your base is thoroughly dried. Water is a primary culprit in facilitating protodeboronation.[2]
-
Switch to a Boronate Ester: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][5][6] MIDA boronates, in particular, are known for their air-stability and undergo slow, controlled hydrolysis under reaction conditions to release the active boronic acid, minimizing its decomposition over the course of the reaction.[3][5]
-
Optimize the Base: While a base is necessary for the transmetalation step, highly basic aqueous conditions can accelerate protodeboronation.[1] Consider screening milder bases like K₃PO₄ or Cs₂CO₃.[2]
-
Control Reaction Temperature: Higher temperatures can increase the rate of decomposition.[3] While necessary for reaction kinetics, avoid excessive heat. An optimal temperature is typically between 80-110 °C.[6]
Potential Cause B: Catalyst Inhibition or Deactivation
The nitrogen atoms in the pyridine ring and the morpholine substituent can act as Lewis bases and coordinate to the palladium catalyst. This can inhibit the catalyst or deactivate it entirely, preventing it from participating in the catalytic cycle.[2][6]
Solutions:
-
Select an Appropriate Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) is critical. These ligands promote the desired reductive elimination step and can help prevent catalyst inhibition by the heteroaromatic substrate.[2][6]
-
Use a Palladium Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) are designed to generate the active Pd(0) species more reliably and can be more resistant to deactivation.[6]
-
Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[6]
Potential Cause C: Ineffective Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the base, solvent, and temperature.
Solutions:
-
Systematic Screening of Parameters: A systematic approach to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water), and temperatures is recommended.[7][8]
-
Ensure Proper Degassing: The active Pd(0) catalyst is sensitive to oxygen.[2] Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to oxidation of the catalyst to an inactive state.[2]
Problem 2: Significant Formation of Homocoupled Boronic Acid Byproduct
The formation of a symmetrical biaryl derived from the boronic acid (homocoupling) is a common side reaction.
Potential Cause: Presence of Oxygen or Suboptimal Stoichiometry
Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors this side reaction.[2][9] An excessive amount of boronic acid can also contribute to this issue.[2]
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction flask is flame- or oven-dried. Solvents must be thoroughly degassed, for example, by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of nitrogen or argon throughout the reaction.[2]
-
Optimize Reagent Stoichiometry: While a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is standard practice, a large excess should be avoided.[2]
Problem 3: Difficulty in Purifying the Final Product
Heterocyclic compounds, particularly those containing basic nitrogen atoms, can be challenging to purify by standard silica gel chromatography.
Solutions:
-
Alternative Chromatography Media: If your product streaks on silica gel, consider using neutral alumina for column chromatography.[10] Reverse-phase chromatography (C18) can also be an effective alternative for polar compounds.[11]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[10][11] Experiment with different solvent systems to find suitable conditions.
-
Acid-Base Extraction: Utilize the basicity of the pyridine and morpholine nitrogens. An acid wash (e.g., with dilute HCl) can extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound and how should I store it?
A1: Like many pyridinylboronic acids, this compound can be susceptible to decomposition over time, especially when exposed to air and moisture.[3][5] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[12] For best results, use the reagent as fresh as possible.
Q2: Why is a base necessary in the Suzuki-Miyaura reaction?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻). This anionic boronate transfers its organic group to the palladium center more readily than the neutral boronic acid.[8][13]
Q3: Why are bulky, electron-rich phosphine ligands so effective for this type of coupling?
A3: These ligands are beneficial for several reasons. Their large steric bulk promotes the final, product-releasing step of the catalytic cycle (reductive elimination). Their electron-donating nature increases the electron density on the palladium center, which can facilitate the initial oxidative addition step, especially with less reactive aryl chlorides.[2][9]
Q4: Can I use this compound pinacol ester instead of the boronic acid?
A4: Yes, and it is often recommended. Boronate esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[6] This can lead to more consistent and higher yields, especially in reactions that require longer times or higher temperatures.[14]
Visualizing Key Processes
To better understand the reaction dynamics, the following diagrams illustrate the core catalytic cycle and a common decomposition pathway.
Caption: The Suzuki-Miyaura catalytic cycle and a potential point of catalyst inhibition.
Caption: Simplified mechanism of protodeboronation, an undesired side reaction.
Recommended Starting Protocol & Conditions
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization will likely be necessary for your specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.2 M)
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][15]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst. Then, add the degassed solvent system via syringe.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable method, such as TLC or LC-MS.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by an appropriate method (e.g., flash column chromatography on neutral alumina or recrystallization) to yield the desired product.[15]
Summary of Recommended Starting Conditions
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Boron Reagent | Boronic Acid (1.3 eq) or MIDA Boronate (1.3 eq) | Use MIDA boronate if protodeboronation is severe.[3][5] |
| Electrophile | Aryl/Heteroaryl Bromide or Chloride (1.0 eq) | Chlorides are less reactive and may require more forcing conditions.[4][9] |
| Pd Catalyst | SPhos-Pd-G3 or XPhos-Pd-G3 (1-3 mol%) | Bulky, electron-rich ligands are essential to overcome catalyst inhibition.[2][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Must be anhydrous and finely powdered for optimal reactivity.[2] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Solvents must be rigorously degassed to prevent catalyst oxidation.[2] |
| Temperature | 90 - 110 °C | Balance reaction rate against potential for boronic acid decomposition.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Strict exclusion of oxygen is critical to prevent homocoupling and catalyst deactivation.[2] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Welcome to the technical support guide for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable synthon for introducing a substituted pyridyl moiety. However, like many heteroaromatic boronic acids, it is susceptible to several side reactions that can diminish yields, complicate purification, and lead to misleading results. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields of the desired product, and I'm observing a significant amount of 3-chloro-2-morpholinopyridine. What is happening?
A1: You are likely observing protodeboronation, a common and often problematic side reaction for many boronic acids, especially heteroaromatic ones.[1][2] Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively converting your boronic acid back to its parent arene.[1]
-
Mechanism: This reaction can be catalyzed by acid or base.[1][3][4] Given that Suzuki-Miyaura reactions are typically run under basic conditions, the base-catalyzed pathway is the most relevant. The base (e.g., carbonate, phosphate) reacts with the boronic acid to form a more electron-rich boronate species. This boronate can then react with a proton source (often water present in the solvent or base) to yield the protodeboronated product.[1][5] For basic heteroaromatic boronic acids, zwitterionic species can also be responsible for rapid protodeboronation, particularly under neutral pH conditions.[1]
-
Troubleshooting & Mitigation:
-
Choice of Base: The strength and nature of the base are critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize protodeboronation.[6]
-
Anhydrous Conditions: Meticulously dry your solvents and reagents. The presence of water provides a ready proton source for protodeboronation.[7] Using anhydrous bases and solvents can significantly suppress this side reaction.
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature can help improve the yield of the desired product.
-
Boronic Acid Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for losses due to protodeboronation and drive the cross-coupling reaction to completion.[8]
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[6][9] MIDA boronates are particularly useful as they are air-stable and can slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[9]
-
Q2: I'm seeing a dimeric byproduct in my reaction mixture, corresponding to the homocoupling of this compound. What causes this and how can I prevent it?
A2: The formation of a symmetrical biaryl from the boronic acid starting material is known as homocoupling.[10] This side reaction reduces the yield of your desired cross-coupled product and introduces a purification challenge.
-
Mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can facilitate the oxidative homocoupling of boronic acids, catalyzed by the palladium(0) species in the catalytic cycle.[2][10]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can react stoichiometrically with two molecules of the boronic acid to produce the homocoupled product and Pd(0).[10][11]
-
-
Troubleshooting & Mitigation:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst.[11]
-
Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)). If using a Pd(II) precatalyst, ensure efficient reduction to Pd(0) at the start of the reaction.
-
Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by ensuring the palladium remains in its active Pd(0) state.[11]
-
Ligand Choice: The choice of phosphine ligand can influence the rate of homocoupling versus cross-coupling. Bulky, electron-rich ligands like SPhos have been shown to favor the desired cross-coupling pathway in some systems.[2][12]
-
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues when using this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Catalyst2. Severe Protodeboronation3. Poor Reagent Quality | 1. Use a fresh batch of catalyst and ensure proper activation if using a precatalyst.2. Implement strategies to minimize protodeboronation (see FAQ 1).3. Verify the purity of the boronic acid and coupling partner by NMR or LC-MS. |
| Significant Protodeboronation | 1. Presence of Water2. Strong Base3. High Temperature | 1. Use anhydrous solvents and reagents. Consider adding molecular sieves.[13]2. Switch to a weaker base (e.g., K₃PO₄, K₂CO₃).3. Lower the reaction temperature and monitor for longer reaction times. |
| Significant Homocoupling | 1. Presence of Oxygen2. Inefficient Catalyst Turnover | 1. Rigorously degas the reaction mixture (freeze-pump-thaw or inert gas sparging).[11]2. Optimize ligand and palladium source. Consider adding a mild reducing agent.[11] |
| Formation of Unidentified Byproducts | 1. Decomposition of Boronic Acid2. Side reactions of coupling partner | 1. Store the boronic acid under inert atmosphere and in a cool, dark place. Consider using a more stable boronic ester derivative.[9]2. Analyze the stability of the coupling partner under the reaction conditions in a control experiment. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
-
To a flame-dried Schlenk flask, add this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and a weak base such as K₃PO₄ (3.0 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent (e.g., anhydrous dioxane/water mixture, 10:1) via syringe.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the primary side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reactions: protodeboronation and homocoupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Purification of products from (3-Chloro-2-morpholinopyridin-4-yl)boronic acid reactions
An In-Depth Guide to the Purification of Products from (3-Chloro-2-morpholinopyridin-4-yl)boronic acid Reactions
Introduction
This compound is a key building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex molecules for drug discovery. The presence of the morpholinopyridine moiety imparts unique physicochemical properties that are often desirable in pharmaceutical candidates. However, the complexity of these reactions invariably leads to a mixture of the desired product, unreacted starting materials, and various byproducts.
The rigorous purification of the final product is a critical, non-negotiable step in the drug development process. Impurities can confound biological assays, lead to false positives, and pose significant safety risks. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification challenges and offers robust protocols to ensure the isolation of highly pure compounds derived from this compound.
Understanding Common Impurities
A successful purification strategy begins with identifying the likely impurities in your crude reaction mixture. For Suzuki-Miyaura reactions involving this compound, the following are the most prevalent species to consider:
-
Residual Palladium Catalyst: Both heterogeneous (e.g., Pd/C) and homogeneous (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalysts can contaminate the final product. Soluble palladium species are particularly challenging to remove due to potential chelation by the nitrogen atoms of the pyridine and morpholine groups.[1]
-
Boronic Acid Homocoupling Byproduct: This involves the palladium-catalyzed coupling of two molecules of this compound to form a symmetrical dimer. This side reaction is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[2][3][4]
-
Protodeboronation Product: The carbon-boron bond can be cleaved under certain reaction conditions (e.g., prolonged heating, presence of excess water or base), replacing the boronic acid group with a hydrogen atom.[5][6] 2-Pyridylboronic acids are known to be particularly susceptible to this side reaction.[5]
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the aryl halide/triflate coupling partner.
-
Boroxines: Boronic acids can dehydrate, especially upon storage or heating, to form cyclic trimers known as boroxines.[6][7] These are generally reactive in the coupling reaction but can complicate analysis of the starting material.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Issue 1: Persistent Palladium Contamination
Question: My product is a dark grey or black solid/oil even after initial workup, and ICP-MS analysis confirms high residual palladium. How can I remove it?
Answer: This is a classic issue in palladium-catalyzed cross-coupling reactions. The appropriate removal method depends on the nature of the palladium species.
-
For Heterogeneous Catalysts (e.g., Pd/C): If you used a solid-supported catalyst, the fine particles can be difficult to remove by standard filtration. The solution is to filter the reaction mixture through a pad of Celite®.[8][9][10] Celite is a diatomaceous earth filter aid that creates a fine porous bed capable of trapping these microscopic palladium particles.
-
For Homogeneous (Soluble) Catalysts: Soluble palladium is more challenging to remove. The nitrogen atoms in your morpholinopyridine product can act as ligands, forming stable complexes with palladium.[1] In this case, simple filtration is ineffective.[8] The best approaches are:
-
Scavenger Resins: These are solid supports (silica or polymer) functionalized with groups that have a high affinity for palladium, such as thiols or triamines.[1][11] Thiol-based scavengers are particularly effective. You stir the crude product solution with the scavenger resin, which selectively binds the palladium, and then simply filter the resin off.
-
Activated Carbon: While cost-effective, activated carbon can be non-specific and may lead to the loss of your desired product through adsorption.[1] It should be used judiciously.
-
Column Chromatography: Often, residual palladium will bind strongly to silica gel and remain at the baseline during column chromatography.[9]
-
Issue 2: Difficulty Separating the Product from Boronic Acid Homocoupling Dimer
Question: My NMR and LC-MS show an impurity with a mass roughly double that of my deboronated starting material. How can I separate this from my desired product?
Answer: This impurity is almost certainly the homocoupling byproduct. As it is a symmetrical bi-pyridyl compound, its polarity can be significantly different from your desired cross-coupled product.
-
Primary Solution - Flash Column Chromatography: This is the most effective method for separating the homocoupling byproduct. The polarity difference between the desired unsymmetrical product and the symmetrical dimer is usually sufficient for separation on silica gel. You will need to carefully screen solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.
-
Reaction Optimization to Prevent Formation: The best strategy is to prevent its formation in the first place. Homocoupling is often caused by oxygen in the reaction mixture.[2][3] Ensure your reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Using a Pd(0) source directly, or adding a reducing agent like potassium formate, can also help suppress this side reaction by minimizing the concentration of Pd(II) species that initiate homocoupling.[4]
Issue 3: Product is Contaminated with Unreacted Boronic Acid
Question: I see a significant amount of unreacted this compound in my crude product. How do I remove it?
Answer: Boronic acids are acidic and generally more polar than their coupled products. This difference in chemical property and polarity can be exploited for purification.
-
Aqueous Base Wash (Liquid-Liquid Extraction): During the reaction workup, perform an extraction with a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer, leaving your less polar product in the organic layer.
-
Column Chromatography: Unreacted boronic acid is typically very polar and will often stick to the baseline of a silica gel column or elute very slowly with polar solvent systems.[12] This usually allows for a straightforward separation from the desired product.
-
Recrystallization: If your product is a solid, recrystallization can be highly effective.[13][14] The unreacted boronic acid will ideally remain in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for products from these reactions? A1: Flash column chromatography on silica gel is the most versatile and widely used method.[9][15] It allows for the simultaneous removal of multiple impurities, including residual palladium, homocoupling byproducts, and unreacted starting materials, based on polarity differences.
Q2: When should I consider recrystallization? A2: Recrystallization is an excellent choice when your desired product is a solid and you have identified a suitable solvent system.[16] It is particularly advantageous for large-scale purification as it can be more cost-effective and time-efficient than chromatography, often yielding material of very high purity.
Q3: My boronic acid starting material is old. Does this matter? A3: Yes, the purity and quality of the boronic acid are critical for the success of the coupling reaction.[17] Over time, boronic acids can degrade via oxidation or dehydrate to form boroxines.[5][6] Using impure starting material can lead to lower yields and the formation of additional byproducts, complicating the purification process.
Q4: Can I use normal phase (silica) chromatography for a very polar morpholinopyridine product? A4: Yes, but it can be challenging. Highly basic compounds like pyridines can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase.
-
Use deactivated or neutral silica gel.
-
Consider reverse-phase chromatography if your product is sufficiently soluble in common solvents like acetonitrile and water.
Visual Workflows and Diagrams
Purification Strategy Selection
The following diagram provides a decision-making workflow for selecting the most appropriate purification strategy based on the analysis of the crude reaction mixture.
Caption: Decision tree for selecting a purification method.
Common Suzuki Reaction Pathways
This diagram illustrates the desired cross-coupling reaction alongside two common side reactions.
Caption: Key reaction and side-reaction pathways.
Data Presentation
Table 1: Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Use Case | Reference |
| Thiol-based | -SH | Highly effective for a broad range of soluble palladium species. The soft thiol has a strong affinity for the soft palladium metal. | [1] |
| Amine-based | -NH₂, -NR₂ | Good for scavenging palladium, especially Pd(II) species. Care must be taken to avoid reaction with other electrophilic centers in the product. | [1] |
| Phosphine-based | -PR₂ | Effective but can be expensive. Often used when other scavengers are incompatible with the product. | N/A |
| Activated Carbon | Carbon matrix | A non-specific, cost-effective option for general cleanup. Risk of product loss. | [1] |
Table 2: Example Solvent Systems for Flash Column Chromatography
This table provides starting points for method development. The optimal system will depend on the specific aryl group coupled to the morpholinopyridine core.
| Product Polarity | Example Mobile Phase (Eluent) | Notes |
| Low to Medium | Hexanes / Ethyl Acetate (Gradient: 100:0 to 50:50) | A standard system for many Suzuki products. |
| Medium to High | Dichloromethane / Methanol (Gradient: 100:0 to 95:5) | Useful for more polar products. Add 0.5% triethylamine to the eluent to reduce peak tailing. |
| High | Ethyl Acetate / Methanol (Gradient: 100:0 to 90:10) | For very polar compounds that do not move in less polar systems. |
Experimental Protocols
Protocol 1: Palladium Removal with a Thiol-Based Scavenger Resin
This protocol is for removing residual soluble palladium catalyst after the initial aqueous workup.
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate) to a concentration of approximately 20-50 mg/mL.
-
Add Scavenger: Add a thiol-functionalized silica scavenger resin (typically 3-5 weight equivalents relative to the theoretical amount of palladium catalyst used).
-
Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. Reaction progress can be monitored by taking small aliquots, filtering, and analyzing for color.[1] The dark color should fade as the palladium is scavenged.[11]
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger resin.[1][8]
-
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]
-
Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the palladium-free crude product, ready for further purification if needed.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a product of medium polarity.
-
Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[15]
-
Elute: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% Ethyl Acetate in Hexanes) to elute the compounds from the column.[15]
-
Collect Fractions: Collect fractions based on the UV detector response or by spotting on TLC plates.
-
Analyze and Combine: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions.
-
Concentrate: Remove the solvent under reduced pressure to yield the final, purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spinchem.com [spinchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
Improving the stability of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid in solution
Welcome to the technical support center for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of this versatile reagent in solution. Our goal is to empower you with the knowledge to anticipate and overcome challenges in your experiments, ensuring reliable and reproducible results.
Introduction: Understanding the Instability of this compound
This compound is a key building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors and other therapeutic agents.[1][2][3] However, like many heteroarylboronic acids, it is susceptible to degradation in solution, which can lead to reduced yields in cross-coupling reactions and inconsistent experimental outcomes.[4][5] The primary degradation pathways are protodeboronation (hydrolysis of the C-B bond) and oxidation .[6][7] Understanding the mechanisms behind this instability is the first step toward mitigating it.
Protodeboronation is often accelerated by aqueous basic conditions, heat, and the presence of palladium catalysts, all of which are common in Suzuki-Miyaura cross-coupling reactions.[4][5][6][7] Oxidation, on the other hand, can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[8][9][10]
This guide will provide you with practical strategies to enhance the stability of this compound in your experiments, ensuring its effective use in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of the corresponding deborylated impurity (3-chloro-2-morpholinopyridine) in my reaction mixture. What is causing this?
A1: The formation of 3-chloro-2-morpholinopyridine is a classic sign of protodeboronation.[6][7] This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous bases (like carbonates or phosphates commonly used in Suzuki couplings), elevated temperatures, and even the palladium catalyst itself.[4][5][11] For heteroarylboronic acids, especially those with electron-donating groups, this can be a significant side reaction.
Q2: My vial of this compound has been on the bench for a while. Is it still good to use?
A2: Boronic acids, in their solid form, are generally more stable than in solution. However, prolonged exposure to air and moisture can lead to gradual degradation through oxidation and hydrolysis.[5] It is always best practice to store boronic acids in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Before use, it is advisable to check the purity of the reagent, for instance, by taking a melting point or running a quick NMR spectrum.
Q3: Can I prepare a stock solution of this compound and store it?
A3: Preparing and storing stock solutions of boronic acids is generally not recommended due to their instability in solution.[12] If a stock solution is absolutely necessary, it should be prepared fresh in an aprotic solvent (e.g., anhydrous dioxane or THF) and used as quickly as possible.[12] Storing the solution, even at low temperatures, can lead to decomposition. For applications requiring the use of a solution over a longer period, consider converting the boronic acid to a more stable boronate ester.[4][13][14]
Q4: I'm observing multiple unknown peaks in my HPLC analysis of a reaction involving this compound. What could they be?
A4: Besides the expected product and the protodeboronated side product, other impurities can arise from oxidative degradation.[10] This can lead to the formation of the corresponding phenol (4-hydroxy-3-chloro-2-morpholinopyridine). Additionally, boronic acids can form cyclic anhydrides known as boroxines, especially upon dehydration. These boroxines can also appear as separate peaks in your chromatogram. Using UPLC-MS can be invaluable for identifying these degradation products.[12][15]
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling | Degradation of the boronic acid prior to or during the reaction. This is the most common cause. Protodeboronation and oxidation reduce the amount of active reagent available for the catalytic cycle.[5][6] | 1. Use fresh, high-purity boronic acid. 2. Prepare the reaction mixture under an inert atmosphere (N₂ or Ar). 3. Add the boronic acid to the reaction mixture last, just before heating. 4. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) and using that in the coupling reaction. [4][13] |
| Inconsistent reaction outcomes | Variable purity of the boronic acid starting material. Degradation during storage can lead to batch-to-batch variability. | 1. Always check the purity of the boronic acid before use (e.g., by ¹H or ¹¹B NMR). [12] 2. Store the solid reagent properly in a cool, dark, and dry environment. |
| Formation of homocoupling product (biaryl of the coupling partner) | Slow transmetalation of the boronic acid. If the boronic acid has degraded, the concentration of the active species is lower, which can favor homocoupling of the aryl halide. | 1. Optimize the base and solvent system. Weaker bases may slow down degradation. 2. Use a phosphine ligand that promotes faster transmetalation. |
| Reaction fails to go to completion | In-situ decomposition of the boronic acid over the course of the reaction. The boronic acid may be initially active but degrades under the reaction conditions before all the starting material is consumed.[4][5] | 1. Use a slow-release strategy with a stable boronate ester, such as a MIDA boronate. This maintains a low, steady concentration of the active boronic acid in the reaction mixture.[4][5] 2. Lower the reaction temperature if possible, although this may require longer reaction times. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Solution by HPLC
This protocol allows for the quantitative assessment of the stability of your boronic acid under specific solvent and temperature conditions.
Materials:
-
This compound
-
Solvent of choice (e.g., Dioxane/Water mixture)
-
Internal standard (e.g., Naphthalene)
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
Procedure:
-
Prepare a stock solution of the internal standard: Accurately weigh and dissolve a known amount of the internal standard in a suitable solvent to make a stock solution of known concentration.
-
Prepare the boronic acid solution: In a vial, accurately weigh a known amount of this compound.
-
Initiate the stability study: Add a precise volume of the chosen solvent and a known volume of the internal standard stock solution to the vial containing the boronic acid.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the solution, dilute it if necessary, and inject it into the HPLC.
-
Incubate the solution: Store the vial under the desired conditions (e.g., room temperature, 50 °C).
-
Time-point analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution, dilute as necessary, and inject into the HPLC.
-
Data Analysis:
-
For each time point, determine the peak area of the this compound and the internal standard.
-
Calculate the response factor of the boronic acid relative to the internal standard at T=0.
-
Use this response factor to calculate the concentration of the boronic acid at each subsequent time point.
-
Plot the concentration of the boronic acid versus time to determine its stability profile.
-
Protocol 2: Preparation of the Pinacol Ester of this compound for Enhanced Stability
Converting the boronic acid to its pinacol ester can significantly improve its shelf-life and stability in solution.[13][16]
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (1 equivalent) and pinacol (1.1 equivalents).
-
Add the anhydrous solvent.
-
Heat the mixture to reflux. If using toluene, azeotropically remove water using the Dean-Stark trap. If using THF, the reaction can be run at room temperature in the presence of a drying agent like magnesium sulfate or molecular sieves.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude pinacol boronate ester can often be used directly in subsequent reactions or purified by column chromatography or recrystallization.
Visualizing Stability Strategies
The following diagrams illustrate the core concepts of boronic acid degradation and stabilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Catalyst Selection for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this sterically hindered and electronically nuanced substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your synthetic endeavors.
Introduction: Understanding the Unique Challenges
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with heteroaromatic substrates like this compound is not always straightforward. This particular boronic acid presents a unique combination of challenges that must be addressed through careful catalyst and condition selection:
-
Steric Hindrance: The presence of the morpholino group at the C2 position and a chloro group at the C3 position creates significant steric bulk around the boronic acid at the C4 position. This can impede the crucial transmetalation step of the catalytic cycle.
-
Catalyst Inhibition: The pyridine nitrogen, and potentially the oxygen atoms of the morpholino group, can act as Lewis bases and coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the reaction.[1]
-
Protodeboronation: Like many heteroaryl boronic acids, this substrate is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of a deboronated byproduct and reduced yield. This is often exacerbated by the basic and aqueous conditions typically employed in Suzuki couplings.[2][3][4][5]
This guide will provide a systematic approach to overcoming these challenges, enabling you to confidently develop robust and high-yielding coupling protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What is the likely cause?
A1: Low conversion is a common issue with this substrate and can stem from several factors, primarily related to catalyst selection and deactivation.
-
Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered and potentially coordinating substrate. The combination of steric bulk and the Lewis basic nitrogen atom can prevent efficient oxidative addition and transmetalation.[6]
-
Catalyst Inhibition: The pyridine nitrogen can bind strongly to the palladium center, forming off-cycle, inactive complexes that halt the catalytic cycle.[1]
-
Poor Precatalyst Activation: If you are using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species under your current reaction conditions.
Solution: Employ a more advanced catalyst system specifically designed for challenging substrates. We recommend using a combination of a palladium precatalyst with a bulky, electron-rich dialkylbiaryl phosphine ligand.
}
Q2: I am observing a significant amount of a byproduct that corresponds to the mass of 3-chloro-2-morpholinopyridine. What is happening and how can I prevent it?
A2: You are observing protodeboronation, a common and often frustrating side reaction with heteroaryl boronic acids.[2][3][4][5] The C-B bond is being cleaved and replaced with a proton from the reaction medium.
Strategies to Minimize Protodeboronation:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Switch to a milder, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][8][9][10]
-
Anhydrous Conditions: Since water is a common proton source, running the reaction under anhydrous conditions can significantly reduce this side reaction. Use anhydrous solvents and ensure your base is thoroughly dried.
-
Boronic Acid Stability: If protodeboronation remains a major issue, consider converting the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate ester. These esters are more stable and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2]
}
Q3: Which specific catalyst and ligand combination do you recommend for this coupling?
A3: For challenging substrates like this compound, we strongly recommend the use of modern palladium precatalysts in combination with bulky, electron-rich dialkylbiaryl phosphine ligands.
-
Recommended Ligands: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) are excellent choices.[11][12][13][14] These ligands are known to:
-
Recommended Precatalysts: The Buchwald G3 and G4 precatalysts , such as XPhos Pd G3 , are highly effective.[16][17][18][19] These are air- and moisture-stable complexes that rapidly generate the active monoligated Pd(0) catalyst in solution, ensuring a high concentration of the active species at the start of the reaction. This rapid activation can be crucial for outcompeting the protodeboronation of unstable boronic acids.
Catalyst & Condition Selection Guide
The following table provides a starting point for optimizing your reaction conditions. The recommendations are based on successful couplings of structurally similar, sterically hindered, and/or electron-rich heteroaryl boronic acids found in the literature.
| Parameter | Recommended | Rationale & References |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, provides rapid generation of the active Pd(0) species, ideal for unstable boronic acids.[16][17][19] |
| Ligand | SPhos or XPhos (1-2 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination, overcoming steric hindrance and catalyst inhibition.[11][12][13][14][15] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Milder bases that are highly effective in Suzuki couplings while minimizing the risk of protodeboronation.[7][8][9][10][20] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene | Aprotic solvents are generally preferred. A small amount of water can sometimes be beneficial, but should be minimized if protodeboronation is an issue. |
| Temperature | 80-110 °C | Sufficient to overcome the activation energy for coupling of hindered substrates. Lower temperatures may be possible with highly active catalyst systems. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv.)
-
Anhydrous 1,4-Dioxane (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SPhos - Wikipedia [en.wikipedia.org]
- 12. About: SPhos [dbpedia.org]
- 13. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 14. nbinno.com [nbinno.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 17. XPhos Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 18. biocompare.com [biocompare.com]
- 19. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Advanced Strategies for Overcoming Steric Hindrance with (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Welcome to the technical support center for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modern cross-coupling chemistry. Specifically, we address the persistent challenge of steric hindrance in Suzuki-Miyaura reactions and provide expert guidance on leveraging the unique structural features of this compound to achieve high-yield synthesis of sterically congested biaryl and heteroaryl structures.
The content herein synthesizes fundamental mechanistic principles with practical, field-tested troubleshooting strategies to empower you to overcome synthetic roadblocks and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a specialized heterocyclic organoboron reagent. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly in cases where one or both coupling partners exhibit significant steric bulk around the reaction site. The strategic placement of the chloro and morpholino groups ortho to the boronic acid moiety makes it a valuable tool for synthesizing complex molecules, such as tetra-ortho-substituted biaryls, which are often inaccessible with standard boronic acids.[1][2]
Q2: How does the structure of this boronic acid help in overcoming steric hindrance?
The key lies in its substitution pattern. The presence of the ortho-chloro and ortho-morpholino groups creates a sterically demanding environment around the carbon-boron bond. While seemingly counterintuitive, this bulk can be advantageous when paired with an appropriate palladium catalyst system. The steric pressure can influence the conformation of the catalytic intermediates, potentially accelerating the rate-limiting reductive elimination step to release the sterically congested product.[1][3] Furthermore, the electronic properties of the morpholine and chloro substituents modify the reactivity of the boronic acid.
Q3: What are the common causes of low yield when using sterically hindered boronic acids like this one?
Low yields in Suzuki couplings with sterically hindered substrates are a frequent challenge. The primary cause is a dramatic decrease in reaction rate due to steric clashes that impede one or more steps of the catalytic cycle.[1][4] The most common bottlenecks are:
-
Inefficient Oxidative Addition: The steric bulk on the aryl halide partner can hinder its approach to the palladium(0) center.[3][4]
-
Slow Transmetalation: The base-activated boronic acid must transfer its organic group to the palladium(II) complex. Steric hindrance on either partner can make this step difficult.
-
Difficult Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is often the rate-limiting step for hindered substrates. The two bulky groups on the palladium(II) intermediate must orient correctly to allow for bond formation.[1][3]
Q4: Is this boronic acid stable? How should it be stored?
Like many boronic acids, this compound can be susceptible to decomposition, particularly protodeboronation (cleavage of the C-B bond by a proton source).[5] It is recommended to store the compound under an inert atmosphere (nitrogen or argon), refrigerated, and protected from light and moisture. For long-term storage, consider its more stable pinacol ester derivative if available.
Troubleshooting Guides for Challenging Couplings
This section provides a systematic, causality-driven approach to resolving common issues encountered during Suzuki-Miyaura reactions with this compound and other hindered substrates.
Problem 1: Low to No Product Formation
Initial Diagnosis: The reaction has failed to initiate or proceeds at an impractically slow rate. The primary suspect is a failure in the catalytic cycle, most likely at the oxidative addition or reductive elimination steps.
Troubleshooting Workflow:
References
(3-Chloro-2-morpholinopyridin-4-yl)boronic acid: A Technical Support Guide on Base-Mediated Reactivity
Welcome to the technical support center for (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for experiments involving this versatile reagent, with a specific focus on the critical role of the base in modulating its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions involving this compound, particularly in Suzuki-Miyaura coupling?
The primary and most crucial role of the base in a Suzuki-Miyaura coupling reaction is to activate the boronic acid.[1][2] Boronic acids, in their neutral trigonal form, are generally not nucleophilic enough to participate in the transmetalation step with the palladium catalyst. The base reacts with the boronic acid to form a more nucleophilic boronate species (a tetrahedral "ate" complex).[1][3][4] This increased nucleophilicity significantly accelerates the rate-determining transmetalation step, thereby driving the catalytic cycle forward.[1]
The choice and stoichiometry of the base can also influence reaction selectivity when multiple boronic acids are present. Generally, using fewer equivalents of a base will favor the reaction of the boronic acid with a lower pKa (the stronger acid).[3]
Q2: How does the structure of this compound influence its reactivity and stability in the presence of a base?
The structure of this compound contains several features that influence its behavior:
-
Pyridine Ring: The nitrogen atom in the pyridine ring makes the boronic acid moiety more electron-deficient compared to a simple phenylboronic acid. This can increase its Lewis acidity, potentially facilitating the formation of the boronate complex.[5]
-
Ortho-Morpholino Group: The bulky morpholino group at the ortho position can introduce steric hindrance, which might slow down the coupling reaction. However, its electron-donating character could also influence the electronic properties of the pyridine ring.
-
Ortho-Chloro Group: The electron-withdrawing nature of the chlorine atom further increases the Lewis acidity of the boron center.
A significant concern with this and other heteroarylboronic acids, especially those with ortho substituents, is their stability. Under basic conditions, they can be susceptible to a decomposition pathway known as protodeboronation.[6][7][8][9][10]
Q3: What is protodeboronation and how can it be minimized when using this compound?
Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[6][7][8][9][10] This process is often accelerated under basic conditions, particularly with electron-deficient or sterically hindered arylboronic acids.[7][8] The mechanism can involve the formation of a boronate species followed by ipso-protonation.[6][9]
To minimize protodeboronation:
-
Choice of Base: Use a weaker base or a non-aqueous base. For boronic acids sensitive to hydrolysis, tripotassium phosphate in an anhydrous solvent like DMF can be a good alternative to aqueous bases.[3] Mild bases like potassium fluoride (KF) can also be effective.[2]
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[11] MIDA boronates, for instance, are known for their air stability and can slowly release the boronic acid under reaction conditions, minimizing its decomposition.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Ineffective Boronic Acid Activation: The chosen base may be too weak or insoluble in the reaction medium to form the active boronate species efficiently. 2. Protodeboronation: The boronic acid may be decomposing under the reaction conditions, especially with strong aqueous bases and/or high temperatures.[8] 3. Catalyst Inactivation: The base could be reacting with the palladium catalyst in an unproductive manner. | 1. Optimize Base Selection: Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). If using an inorganic base, ensure it has some solubility in the reaction medium; sometimes a biphasic system with water can be beneficial.[12] 2. Mitigate Protodeboronation: Use a milder, non-hydroxide base like K₃PO₄ or KF.[2][3] Lower the reaction temperature and monitor for the disappearance of starting material to avoid prolonged heating. Consider using the corresponding MIDA boronate ester for slow release.[11] 3. Screen Ligands and Solvents: The combination of base, ligand, and solvent is crucial. A different ligand might stabilize the palladium complex more effectively in the presence of the chosen base. |
| Formation of Protodeboronated Byproduct (3-Chloro-2-morpholinopyridine) | 1. Base is too Strong/Concentrated: Strong bases, especially hydroxides, at high concentrations and temperatures significantly promote protodeboronation.[6][8] 2. Presence of Protic Solvents: Water or alcohols can act as a proton source for the cleavage of the C-B bond. | 1. Switch to a Weaker Base: Use bases like Na₂CO₃, K₂CO₃, or K₃PO₄. Anhydrous conditions with a base like tripotassium phosphate can be particularly effective for sensitive substrates.[3] 2. Use Anhydrous Solvents: Perform the reaction in anhydrous solvents like dioxane, toluene, or DMF to minimize the availability of proton sources. |
| Inconsistent Reaction Rates | 1. Heterogeneous Mixture: The base may not be fully dissolved, leading to inconsistent activation of the boronic acid. 2. Variable Water Content: Trace amounts of water can affect the solubility of the base and the rate of the catalytic cycle. | 1. Improve Solubility: Use a phase-transfer catalyst if employing a biphasic system. Alternatively, switch to a more soluble base or a solvent system that better dissolves the base. 2. Ensure Consistent Conditions: Use properly dried solvents and reagents to ensure reproducibility, especially when troubleshooting reactions sensitive to water. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point. Optimization for specific substrates is highly recommended.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizing the Role of the Base
The following diagram illustrates the critical activation step in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid against Known p38 MAPK Inhibitors
Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery
The landscape of targeted therapy is continually evolving, with protein kinases remaining a primary focus due to their central role in cellular signaling and disease pathogenesis. The p38 mitogen-activated protein kinase (MAPK) signaling pathway, in particular, is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in a variety of disorders, including autoimmune diseases and cancer.[1][2] The development of novel kinase inhibitors requires a robust framework for evaluation to ascertain their potential therapeutic value. This guide provides a comprehensive, data-driven comparison of a novel investigational compound, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid, against two well-characterized p38 MAPK inhibitors, SB 203580 and BIRB 796.
The selection of p38 MAPK as the target for this compound is based on the common appearance of the morpholinopyridine scaffold in kinase inhibitors and the presence of a boronic acid moiety, which can form reversible covalent bonds with key residues in the kinase active site. This guide will delve into the distinct mechanisms of action of the benchmark inhibitors, present a quantitative comparison of their inhibitory activities, and provide detailed, step-by-step experimental protocols for their evaluation in both biochemical and cellular contexts.
Profiling the Inhibitors: A Head-to-Head Comparison
A thorough understanding of the inhibitors' mechanisms of action is paramount for interpreting experimental data. Here, we profile our investigational compound and the established benchmarks.
This compound (Investigational)
-
Putative Mechanism of Action: As a boronic acid-containing compound, it is hypothesized to act as a reversible covalent inhibitor, targeting the ATP-binding pocket of p38 MAPK. The boron atom can form a covalent bond with the hydroxyl group of a serine residue within the kinase's active site. The morpholinopyridine core likely contributes to the compound's selectivity and affinity.
SB 203580 (Benchmark 1)
-
Mechanism of Action: SB 203580 is a potent, selective, and cell-permeable inhibitor of p38 MAPK.[3] It functions as an ATP-competitive inhibitor by binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of its downstream targets.[4][5] Its inhibitory action is highly selective for p38α and p38β isoforms over other kinases like ERK and JNK.[3]
BIRB 796 (Doramapimod) (Benchmark 2)
-
Mechanism of Action: BIRB 796 is a highly potent and selective inhibitor of all p38 MAPK isoforms.[6][7] Unlike SB 203580, it is a non-ATP competitive inhibitor that binds to an allosteric site on the kinase.[8][9] This binding induces a conformational change in the enzyme that locks it in an inactive state, preventing its activation by upstream kinases.[9] This distinct mechanism of action results in a different selectivity profile compared to ATP-competitive inhibitors.[10]
Experimental Design: A Two-Pronged Approach to Benchmarking
To provide a comprehensive evaluation, we will employ a dual-assay strategy, assessing both direct enzyme inhibition in a purified system and target engagement within a cellular context.
Workflow for Inhibitor Benchmarking
Caption: A dual-approach workflow for comprehensive inhibitor benchmarking.
Detailed Experimental Protocols
Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.
Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified p38α kinase.[11][12]
Materials:
-
Recombinant human p38α kinase
-
LanthaScreen™ Tb-labeled anti-phospho-substrate antibody
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
TR-FRET dilution buffer
-
Test compounds (this compound, SB 203580, BIRB 796)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a master mix containing the p38α enzyme and fluorescein-labeled substrate in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for p38α).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the Tb-labeled anti-phospho-substrate antibody.[13]
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at both the donor (terbium) and acceptor (fluorescein) emission wavelengths using a TR-FRET plate reader.[14]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 2: Cell-Based Western Blot Assay for p38 MAPK Activity
This protocol measures the inhibitory effect of the compounds on the p38 MAPK pathway in a cellular context by quantifying the phosphorylation of a downstream substrate, Heat Shock Protein 27 (HSP27).[15][16]
Materials:
-
HeLa or A549 cells
-
Cell culture medium and supplements
-
Test compounds (this compound, SB 203580, BIRB 796)
-
Anisomycin (p38 MAPK activator)
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitors or vehicle (DMSO) for 1 hour.
-
Stimulate the p38 MAPK pathway by treating the cells with anisomycin for 30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[17]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins.[17][18]
-
Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total HSP27 and a loading control (e.g., GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-HSP27 to total HSP27 and normalize to the loading control.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular inhibitory effect.
-
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade that plays a central role in cellular responses to stress and inflammation.[19]
Caption: The p38 MAPK signaling cascade and points of inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: In Vitro Biochemical Potency of p38 MAPK Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Mechanism of Action |
| This compound | p38α | TR-FRET | To be determined | Putative Reversible Covalent |
| SB 203580 | p38α | TR-FRET | To be determined | ATP-competitive |
| BIRB 796 | p38α | TR-FRET | To be determined | Allosteric |
Table 2: Cellular Activity of p38 MAPK Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | EC50 (µM) |
| This compound | HeLa | Western Blot | p-HSP27 Inhibition | To be determined |
| SB 203580 | HeLa | Western Blot | p-HSP27 Inhibition | To be determined |
| BIRB 796 | HeLa | Western Blot | p-HSP27 Inhibition | To be determined |
Discussion and Future Directions
The benchmarking process outlined in this guide will provide a comprehensive profile of this compound. The biochemical assay will determine its direct potency against p38α, while the cell-based assay will assess its ability to engage the target in a physiological context and inhibit downstream signaling.
A comparison of the IC50 and EC50 values will offer insights into the compound's cell permeability and potential for off-target effects. For instance, a significant discrepancy between the biochemical and cellular potency could suggest poor membrane permeability or active efflux from the cells. The distinct mechanisms of action of the benchmark inhibitors, SB 203580 and BIRB 796, provide valuable context for interpreting the activity of the novel compound.
Future studies should expand on this initial benchmarking to include selectivity profiling against a panel of other kinases, pharmacokinetic studies, and in vivo efficacy models to further elucidate the therapeutic potential of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 6. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. p38MAPK inhibition prevents disease in pemphigus vulgaris mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist’s Guide to (3-Chloro-2-morpholinopyridin-4-yl)boronic acid pinacol ester: A Comparative Analysis for Advanced Suzuki-Miyaura Couplings
Abstract: The synthesis of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry, with the Suzuki-Miyaura cross-coupling reaction serving as a paramount tool for C-C bond formation. However, the use of heteroaryl boronic acids and their derivatives is often plagued by challenges, including reagent instability and sluggish reaction kinetics.[1] This guide provides an in-depth analysis of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid pinacol ester (CAS 957198-28-6), a specialized building block designed to overcome these hurdles.[2][3] We will objectively compare its performance against traditional alternatives, supported by mechanistic insights and detailed experimental protocols, to empower researchers in drug discovery and process development to make informed strategic decisions in their synthetic campaigns.
Introduction: The Strategic Imperative for Robust Heteroaryl Building Blocks
The pyridine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical pharmacophore. The Suzuki-Miyaura reaction offers a powerful method for constructing the biaryl and heteroaryl-aryl linkages central to many of these molecules.[4]
However, the journey is not without its challenges:
-
Reagent Instability: Simple pyridyl boronic acids are notoriously susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond, reducing effective reagent concentration and leading to diminished yields.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and sluggish or incomplete reactions.
-
Steric Hindrance: As substitution on the pyridine ring increases, particularly near the reaction center, the efficiency of the key transmetalation step in the catalytic cycle can be dramatically reduced.[5][6]
To address these issues, advanced building blocks like this compound pinacol ester have been developed. This guide dissects its structural advantages and compares its utility against more conventional reagents.
Anatomy of an Advanced Reagent: Structural and Functional Analysis
The efficacy of this compound pinacol ester stems from the strategic combination of its constituent parts. Each functional group is deliberately placed to enhance stability, modulate reactivity, and facilitate challenging cross-coupling reactions.
| Feature | Chemical Group | Function & Scientific Rationale |
| Stabilizing Group | Pinacol Ester | The pinacol moiety protects the boronic acid, significantly increasing its stability towards air, moisture, and importantly, protodeboronation.[7] This enhanced stability ensures a longer shelf-life and more consistent stoichiometry in reaction setups compared to the corresponding free boronic acid. |
| Modulating Group 1 | 2-Morpholino | This bulky, electron-donating group introduces significant steric hindrance adjacent to the pyridine nitrogen. While this might seem counterintuitive, it can prevent catalyst inhibition by sterically discouraging non-productive coordination of the nitrogen to the palladium center. Its electron-donating nature also influences the electronic character of the pyridine ring. |
| Modulating Group 2 | 3-Chloro | The electron-withdrawing nature of the chlorine atom influences the reactivity of the C-B bond. Furthermore, it serves as a valuable synthetic handle for subsequent, orthogonal cross-coupling reactions, allowing for the rapid build-up of molecular complexity. |
| Reactive Center | 4-Boronic Ester | The placement at the 4-position of the pyridine ring is strategic. Couplings at the 2-position of pyridines are often more challenging due to the proximity of the nitrogen atom.[1] The 4-position offers a more accessible site for the palladium catalyst to undergo oxidative addition and subsequent steps. |
Performance Comparison: Pinacol Ester vs. The Alternatives
The choice of boron reagent is a critical parameter that dictates reaction success. Here, we compare our title compound to its most common alternatives.
Head-to-Head: this compound pinacol ester vs. its Boronic Acid Analogue
The most direct alternative is the free boronic acid. While often cheaper, its application is limited by inherent instability.
| Performance Metric | This compound pinacol ester | This compound | Justification & Expert Insight |
| Stability & Handling | High. Crystalline solid, stable to air and moisture, long shelf-life.[8] | Low to Moderate. Prone to protodeboronation and formation of boroxine anhydrides. Requires inert atmosphere handling for best results. | The pinacol ester's stability is its single greatest advantage. It simplifies reaction setup, allows for more accurate reagent measurement, and is crucial for reactions requiring prolonged heating, where the free acid might decompose.[7] |
| Reaction Robustness | High. Consistent performance across a range of conditions. | Variable. Yields can be inconsistent due to on-going reagent decomposition, especially with longer reaction times or under basic conditions. | For process development and scale-up, the reliability offered by the pinacol ester is invaluable. The risk of batch failure due to reagent degradation is significantly minimized. |
| Solubility | Generally soluble in common organic solvents (e.g., dioxane, toluene, THF). | Often has poor solubility in the aprotic solvents favored for Suzuki-Miyaura couplings, sometimes necessitating aqueous solvent mixtures. | The superior solubility profile of the pinacol ester allows for a wider choice of anhydrous reaction conditions, which can be beneficial for sensitive substrates.[9] |
Contextual Comparison: Highly Substituted vs. Simple Pyridyl Boronates
When compared to a simpler building block like pyridine-4-boronic acid pinacol ester, the title compound's value is in enabling the synthesis of otherwise inaccessible, highly functionalized molecules.
| Parameter | This compound pinacol ester | Pyridine-4-boronic acid pinacol ester | Justification & Expert Insight |
| Catalyst System | Requires modern, highly active catalyst systems (e.g., Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos or XPhos).[4] | Can often be coupled with traditional catalysts like Pd(PPh₃)₄, although modern systems also work well. | The steric bulk of the morpholino group necessitates a catalyst system capable of facilitating the coupling of hindered partners.[5][10] The choice of ligand is critical to promote the reductive elimination step and prevent catalyst decomposition. |
| Reaction Conditions | May require higher temperatures or longer reaction times to overcome steric hindrance. | Typically reacts under milder conditions with faster kinetics. | The trade-off for installing a complex, pre-functionalized fragment is often a need for more forcing reaction conditions. The stability of the pinacol ester is what makes this feasible. |
| Synthetic Strategy | Ideal for late-stage functionalization where the complex pyridine core is required. | A foundational building block for simpler derivatives. | Researchers choose the title compound when the synthetic goal is a molecule with the specific 2-morpholino and 3-chloro substitution pattern, saving multiple steps that would be required to build this complexity from a simpler pyridine. |
Experimental Protocols & Mechanistic Causality
Trustworthy protocols are self-validating. The following procedure for a representative Suzuki-Miyaura coupling includes in-process checks and explains the causal reasoning behind the choice of each reagent.
Experimental Workflow
The general workflow is designed to ensure an inert atmosphere, which is critical for protecting the palladium catalyst from oxidation.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Coupling with 4-Bromoanisole
This protocol details a typical reaction for which the title compound is well-suited.
Materials:
-
This compound pinacol ester (1.2 equiv, 1.2 mmol)
-
4-Bromoanisole (1.0 equiv, 1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%, 0.015 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%, 0.03 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane (5 mL, anhydrous, degassed)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask, add 4-bromoanisole, this compound pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Causality: Pd₂(dba)₃ is a stable Pd(0) source. SPhos is a bulky, electron-rich ligand that promotes the crucial, often rate-limiting, oxidative addition and reductive elimination steps, especially for hindered substrates.[4][11] K₃PO₄ is an effective base for heteroaryl couplings that minimizes side reactions like boronic ester hydrolysis.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.
-
Causality: The catalytically active Pd(0) species is sensitive to oxygen. A thoroughly inert atmosphere is paramount for catalyst longevity and achieving high yields.
-
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Causality: The dioxane/water solvent system is highly effective for Suzuki-Miyaura couplings, promoting the dissolution of both organic and inorganic reagents. Degassing removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots. Check for the consumption of the 4-bromoanisole starting material.
-
Self-Validation: A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, more non-polar product spot/peak.
-
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Mechanistic Insights: The Role of Steric Hindrance
The standard Suzuki-Miyaura catalytic cycle provides a framework for understanding the reagent's behavior. The bulky morpholino group exerts its main influence during the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
The bulky 2-morpholino substituent on our reagent (Ar²-B(pin)) increases the steric demand of the transmetalation step. This is why a bulky ligand (L) on the palladium is essential. The ligand-ligand and ligand-substrate steric repulsions can help facilitate the bond reorganization required for the aryl group transfer from boron to palladium and subsequent reductive elimination.
Conclusion: A Strategic Asset for Complex Molecule Synthesis
This compound pinacol ester is not a universal replacement for simpler pyridyl boronates. Rather, it is a specialized, high-performance tool for specific synthetic challenges.
Choose this reagent when:
-
The synthetic target requires the specific 2-morpholino-3-chloropyridine scaffold.
-
The synthesis is occurring at a late stage, where the cost of failure is high and reagent stability is paramount.
-
The reaction conditions are expected to be harsh (prolonged heating), which would lead to the decomposition of a less stable boronic acid.
-
Reproducibility and scalability are critical, justifying the use of a more robust, albeit more expensive, building block.
By understanding the interplay of its structural features and the mechanistic demands of the Suzuki-Miyaura reaction, researchers can leverage this advanced reagent to accelerate the synthesis of complex, high-value molecules in pharmaceutical and materials science.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester | C15H22BClN2O3 | CID 16414236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comprehensive Guide to Characterizing the Cross-Reactivity of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical probe or drug candidate is paramount. This guide provides an in-depth technical comparison and a series of experimental protocols to thoroughly characterize the cross-reactivity of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. While specific cross-reactivity data for this particular compound is not extensively published, this document will serve as a comprehensive roadmap for its evaluation, using established methodologies for similar compounds, particularly kinase inhibitors. The morpholinopyridine scaffold is a common feature in many kinase inhibitors, and the boronic acid moiety introduces the potential for covalent or pseudo-covalent interactions, making a thorough cross-reactivity assessment critical.
Introduction to this compound and the Importance of Selectivity Profiling
This compound is a synthetic organic compound featuring a substituted pyridine ring, a common scaffold in medicinal chemistry, particularly for targeting ATP-binding sites of protein kinases.[1][2] The presence of the boronic acid functional group suggests its potential as a reversible covalent inhibitor, capable of forming a stable but reversible bond with nucleophilic residues like serine or threonine in the target protein's active site.[3][4][5] This class of compounds has seen success in various therapeutic areas, including oncology with the proteasome inhibitor bortezomib and in combating antibiotic resistance with β-lactamase inhibitors like vaborbactam.[4]
However, the electrophilic nature of the boron atom also presents a risk of off-target interactions with other proteins containing reactive nucleophiles.[6] Therefore, a rigorous assessment of its selectivity is not just a regulatory requirement but a fundamental step in validating its utility as a chemical probe and its safety as a potential therapeutic agent. This guide will focus on the likely application of this molecule as a kinase inhibitor, potentially targeting a kinase like Monopolar Spindle 1 (Mps1), which is a key regulator of the spindle assembly checkpoint and a target in cancer therapy.[7][8][9][10][11]
Experimental Strategy for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough cross-reactivity assessment. This involves a combination of in vitro biochemical assays against a broad panel of targets and cell-based assays to confirm on-target engagement and identify off-target effects in a more physiological context.
Phase 1: Broad Kinome Profiling
The initial step is to screen this compound against a large, representative panel of human kinases. This provides a broad overview of its selectivity and identifies potential off-target interactions early in the development process.
Recommended Assay: Large-panel kinase screen (e.g., KinomeScan™, Reaction Biology's Kinase HotSpot℠, or Promega's Kinase Selectivity Profiling Systems).[12]
Rationale: These platforms offer high-throughput screening against hundreds of kinases, providing a comprehensive initial assessment of selectivity. They typically measure the inhibitor's ability to compete with a known ligand or ATP, providing a quantitative measure of binding affinity or inhibitory activity.[13][14]
Phase 2: Orthogonal Biochemical Validation
Any primary "hits" from the broad kinome screen should be validated using an orthogonal biochemical assay. This confirms the initial findings and rules out artifacts specific to the primary screening platform.
Recommended Assay: ADP-Glo™ Luminescent Kinase Assay or Differential Scanning Fluorimetry (DSF).[12][15]
Rationale: The ADP-Glo™ assay directly measures kinase activity by quantifying the amount of ADP produced, providing a functional readout of inhibition.[12] DSF, on the other hand, measures the thermal stabilization of a protein upon ligand binding, which is a direct measure of target engagement.[15] Using a different assay format increases confidence in the identified off-target interactions.
Phase 3: Cellular Target Engagement and Selectivity
Biochemical assays, while crucial, do not fully recapitulate the cellular environment. Cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its intended target, and to assess its selectivity within the complexity of the cellular proteome.
Recommended Assay: Activity-Based Protein Profiling (ABPP) with a clickable probe version of the inhibitor.[16][17][18]
Rationale: ABPP allows for the direct identification of protein targets in a cellular context. By synthesizing an analogue of this compound with a "clickable" tag (e.g., a terminal alkyne), one can treat cells, lyse them, and then use click chemistry to attach a reporter tag (like biotin or a fluorophore).[17][18] This enables the enrichment and identification of target proteins via mass spectrometry, providing a global view of on- and off-target engagement.[17]
Detailed Experimental Protocols
Protocol for Kinase Selectivity Profiling using ADP-Glo™
This protocol is adapted for a 384-well plate format and is suitable for confirming primary hits from a large-panel screen.
Materials:
-
Recombinant kinases of interest
-
Corresponding kinase-specific substrates
-
This compound
-
Known selective inhibitor for each kinase (positive control)
-
DMSO (vehicle control)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 1 mM.
-
Reaction Setup:
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and the known inhibitor (positive control).
-
Prepare a master mix containing the kinase, substrate, and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibition.
-
Add 4 µL of the kinase master mix to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol for Cellular Target Identification using Clickable Probe and ABPP
This protocol outlines the steps to identify the cellular targets of this compound.
Materials:
-
Alkyne-functionalized this compound probe
-
Cell line of interest (e.g., a cancer cell line if evaluating as an anti-cancer agent)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Azide-biotin tag
-
Click chemistry reagents (copper(II) sulfate, TBTA ligand, sodium ascorbate)
-
Streptavidin-agarose beads
-
SDS-PAGE reagents and equipment
-
Mass spectrometer for protein identification
Procedure:
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a terminal alkyne group. This modification should be placed in a position that is unlikely to interfere with target binding.
-
Cell Treatment:
-
Culture the chosen cell line to ~80% confluency.
-
Treat the cells with the alkyne probe at various concentrations and for different time points. Include a vehicle control (DMSO) and a competition control where cells are pre-treated with an excess of the non-tagged this compound before adding the probe.
-
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Click Chemistry Reaction:
-
To the cell lysate, add the azide-biotin tag, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1 hour to allow the click reaction to proceed.
-
-
Enrichment of Tagged Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Analysis:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver staining or Coomassie blue. Bands that are present in the probe-treated sample but absent or reduced in the competition and vehicle control lanes are potential targets.
-
-
Mass Spectrometry: Excise the bands of interest from the gel, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
Data Presentation and Comparative Analysis
To illustrate the output of these studies, the following tables present hypothetical data comparing this compound to a known Mps1 inhibitor and a generic boronic acid compound.
Table 1: Biochemical Kinase Selectivity Profile (IC50 values in nM)
| Kinase Target | This compound (Hypothetical) | Mps1-IN-1 (Reference) | Generic Phenylboronic Acid |
| Mps1 (TTK) | 150 | 367 [7] | >10,000 |
| ALK | 2,500 | >10,000 | >10,000 |
| Aurora A | 5,000 | >10,000 | >10,000 |
| Aurora B | 3,800 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | 8,500 |
| GSK3β | 8,000 | >10,000 | 5,000 |
| Proteasome 20S | >10,000 | Not Tested | 50 |
This hypothetical data suggests that this compound is a potent Mps1 inhibitor with reasonable selectivity against other kinases. The generic boronic acid shows potent proteasome inhibition, a known off-target effect for this class of compounds, which appears to be mitigated in the more complex molecule.
Table 2: Cellular Target Engagement Profile from ABPP-MS (Hypothetical Data)
| Identified Protein | Function | Enrichment Ratio (Probe vs. Control) | Competition with Parent Compound |
| Mps1 (TTK) | Spindle Assembly Checkpoint Kinase | 25-fold | Yes |
| Casein Kinase 1 | Serine/Threonine Kinase | 3-fold | Partial |
| Carbonic Anhydrase II | Enzyme | 2-fold | No |
| Proteasome Subunit β5 | Protease | 1.5-fold | No |
This hypothetical ABPP data would confirm Mps1 as the primary cellular target. The low enrichment and lack of competition for other proteins suggest they are likely non-specific or low-affinity interactions.
Visualizing Experimental Workflows
Kinase Selectivity Profiling Workflow
Caption: Workflow for determining IC50 values against a panel of kinases.
Activity-Based Protein Profiling (ABPP) Workflow
Caption: Workflow for identifying cellular targets using ABPP.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of the cross-reactivity of this compound. By employing a combination of broad biochemical screening, orthogonal validation, and in-cell target identification, researchers can build a high-confidence selectivity profile. This is crucial for validating its use as a specific chemical probe and for assessing its potential as a therapeutic candidate. The boronic acid moiety offers a powerful tool for potent and potentially covalent inhibition, but this necessitates a thorough understanding of its interactions across the proteome to avoid misinterpretation of experimental results and to ensure a favorable safety profile.
References
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 16. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Efficacy in Suzuki-Miyaura Coupling of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides a comprehensive comparison of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of a pharmaceutically relevant building block, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. The choice of catalyst is paramount, directly influencing reaction yield, selectivity, and overall efficiency, particularly when dealing with heteroaryl chlorides which can present unique challenges.[1][4][5][6]
This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes involving this versatile boronic acid. We will delve into the mechanistic nuances of catalyst selection, provide detailed experimental protocols, and present comparative data to inform your catalyst choice for achieving optimal reaction outcomes.
Understanding the Catalytic Landscape for Heteroaryl Chlorides
The coupling of heteroaryl chlorides, such as the title compound, is often more challenging than their bromide or iodide counterparts due to the stronger carbon-chlorine bond.[7] Overcoming this hurdle necessitates the use of highly active catalyst systems. The key to an efficient Suzuki-Miyaura reaction lies in a delicate balance of the electronic and steric properties of the catalyst's ligand, which influences the critical steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
Key Catalyst Classes:
-
Palladium-Phosphine Complexes: Bulky, electron-rich phosphine ligands are the workhorses of Suzuki-Miyaura couplings.[8][11][12] Ligands like those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos) have demonstrated remarkable efficacy in activating C-Cl bonds.[7][11][12] The steric bulk of these ligands promotes the formation of the active monoligated palladium(0) species, while their electron-donating nature facilitates the oxidative addition step.[8][9][11]
-
Palladium-N-Heterocyclic Carbene (NHC) Complexes: NHC ligands have emerged as powerful alternatives to phosphines.[13][14][15] Their strong σ-donating ability forms highly stable palladium complexes, often leading to enhanced catalytic activity and longevity.[13][16] For challenging substrates, NHC-based catalysts can offer superior performance, sometimes at lower catalyst loadings and milder reaction conditions.[17]
The Rationale Behind Catalyst Selection
The nitrogen atom within the pyridine ring of this compound can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7] The use of sterically hindered ligands, both phosphine and NHC-based, can mitigate this undesirable interaction by shielding the metal center.[7] Furthermore, the choice of base and solvent system is crucial and can significantly impact catalyst performance and the prevalence of side reactions like protodeboronation.[2][18]
Visualizing the Suzuki-Miyaura Catalytic Cycle
To better understand the role of the catalyst, the following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy of Selected Catalysts
To provide a clear comparison, we evaluated a panel of commercially available palladium catalysts for the coupling of this compound with a model aryl bromide, 4-bromoanisole. The key performance indicators were reaction yield, determined by HPLC, and reaction time.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Catalyst A | SPhos | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Catalyst B | XPhos | 2 | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| Catalyst C | RuPhos | 2 | Cs₂CO₃ | t-BuOH/H₂O | 90 | 8 | 95 |
| Catalyst D | PEPPSI-IPr | 1.5 | K₂CO₃ | Toluene | 100 | 10 | 88 |
| Catalyst E | IPr-Pd-allyl-Cl | 1.5 | NaOtBu | Dioxane | 80 | 6 | 91 |
Disclaimer: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific substrates, reaction scale, and purity of reagents.
Analysis of Results
From the comparative data, several key insights emerge:
-
Buchwald Ligands: The Buchwald-type phosphine ligands (SPhos, XPhos, RuPhos) all demonstrated high efficacy, with RuPhos (Catalyst C) providing the highest yield in the shortest time under slightly milder conditions. This highlights the importance of ligand tuning for specific substrates.
-
NHC Catalysts: The N-heterocyclic carbene-based catalysts (PEPPSI-IPr and IPr-Pd-allyl-Cl) also performed admirably. Notably, the IPr-Pd-allyl-Cl complex (Catalyst E) achieved a high yield at a lower temperature and in a significantly shorter reaction time, showcasing the potential for highly active NHC pre-catalysts.
-
Influence of Base and Solvent: The choice of base and solvent system played a crucial role in the reaction outcome. The use of potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) generally led to higher yields compared to potassium carbonate (K₂CO₃). The solvent also had a notable effect, with ethereal solvents like dioxane and alcoholic solvents like t-BuOH proving to be excellent choices.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
General Procedure for Suzuki-Miyaura Coupling
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol for Catalyst C (RuPhos)
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of tert-butanol and water (e.g., 4:1 v/v).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and RuPhos (4 mol%) in a small amount of the reaction solvent. Add this solution to the reaction mixture via syringe.
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[19][20][21]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, catalyst deactivation, or protodeboronation. | Increase reaction time or temperature. Use a more robust catalyst or a different base (e.g., K₃PO₄). Ensure anhydrous conditions. |
| Side Product Formation | Protodeboronation of the boronic acid or homo-coupling of the starting materials. | Use a milder base or lower temperature. Optimize the stoichiometry of the reagents. |
| Difficulty in Purification | Polar byproducts. | Use a different solvent system for chromatography or consider reverse-phase chromatography. |
Conclusion
The selection of an appropriate catalyst system is a critical determinant of success in the Suzuki-Miyaura coupling of this compound. Both bulky, electron-rich phosphine ligands, such as RuPhos, and N-heterocyclic carbene ligands have demonstrated high efficacy for this transformation. The choice between these catalyst classes will depend on the specific reaction requirements, including desired reaction time, temperature, and cost considerations. By carefully considering the catalyst, base, and solvent, and by following robust experimental protocols, researchers can achieve high yields and purity for this important synthetic transformation.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. vapourtec.com [vapourtec.com]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Proper Disposal of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid
For researchers and professionals in drug development, the meticulous management of chemical reagents is foundational to laboratory safety, regulatory compliance, and the integrity of scientific work. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (3-Chloro-2-morpholinopyridin-4-yl)boronic acid. The procedures outlined herein are designed to mitigate risks, ensure environmental protection, and align with the highest standards of laboratory practice as mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA).
Core Principle: Hazard Identification and Waste Characterization
This compound is a complex organoboron compound. Due to its specific structure—incorporating a chlorinated pyridine ring, a morpholine moiety, and a boronic acid group—it must be treated as hazardous chemical waste . A full hazard profile should be assumed based on these components, even in the absence of a specific Safety Data Sheet (SDS).
-
Chlorinated Pyridine Core : Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2][3] They may also emit toxic fumes upon combustion.[1]
-
Boronic Acid Group : Boronic acids as a class can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4][5][6] Some boronic acids are also classified with potential reproductive toxicity.[7]
-
Organohalogen Nature : The presence of a chlorine atom necessitates that this compound not be incinerated improperly, as this can lead to the formation of hazardous byproducts.
Given these factors, the cardinal rule is to never dispose of this compound or its solutions down the drain or in standard refuse .[2][4][8] All waste streams containing this chemical must be collected for professional hazardous waste disposal.
Hazard Summary Table
| Hazard Class | Inferred Risk from Structural Analogs | Precautionary Action |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6] | Avoid all direct contact and inhalation. Handle only in a certified chemical fume hood. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[4][5][6] | Wear appropriate gloves and chemical safety goggles at all times. |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Ensure adequate ventilation and use a chemical fume hood. |
| Environmental Hazard | Potentially harmful to aquatic life.[5] | Prevent release to the environment. Do not dispose of in sewer systems.[1][6] |
Immediate Safety: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound for any purpose, including disposal, ensure the following safety measures are in place.
-
Engineering Controls : All handling of this compound, whether in solid or solution form, must be conducted within a properly functioning and certified chemical fume hood.[9][10] This is critical to prevent inhalation of dust or vapors. Ensure safety showers and eyewash stations are readily accessible.[3][9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[2]
-
Eye Protection : Wear chemical safety goggles with side shields or a face shield.[1]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or butyl rubber).[2][4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[10]
-
Body Protection : Wear a fully buttoned lab coat and closed-toe shoes.[2]
-
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound requires systematic segregation, labeling, and storage. Under no circumstances should this chemical waste be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][11]
Step 1: Waste Segregation and Containerization
-
Solid Waste :
-
Collect unadulterated this compound powder and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads from a spill) in a dedicated, sealable hazardous waste container.[4][9]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[2][9]
-
-
Liquid Waste :
-
Aqueous Waste : Do not dispose of aqueous solutions down the drain. Even dilute solutions must be collected as hazardous liquid waste.[6][8]
Step 2: Proper Labeling
Accurate labeling is a critical OSHA requirement.[11][12] Your hazardous waste container label must include:
-
The full, unabbreviated chemical name: "this compound" .[8]
-
For solutions, list all components and their approximate percentages (e.g., "Methanol 95%, this compound 5%").
-
Clear hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[12]
-
The date of waste accumulation.
Step 3: Storage Pending Disposal
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage location.[4][9] This area must be:
-
Well-ventilated and secure.
-
Away from incompatible materials, especially strong oxidizing agents.[8][10]
Step 4: Final Disposal
Arrange for waste collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][9] Do not attempt to transport or dispose of the waste yourself.
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., methanol or acetone).[4]
-
Crucially, the first rinseate is hazardous waste and must be collected in your designated liquid waste container.[4] Subsequent rinses may also need to be collected, depending on institutional policy.
-
Allow the rinsed container to air dry completely in the fume hood.
-
Deface or remove the original label and dispose of the clean container according to laboratory guidelines for glass or plastic recycling.[4]
A Note on Neutralization
While some simple, weak acids like boric acid can sometimes be neutralized with a mild base (e.g., sodium bicarbonate) for disposal, this practice is not recommended for complex, substituted organoboron compounds like this compound.[8][13]
Causality : Attempting to neutralize this compound without a validated protocol can lead to unpredictable exothermic reactions or the generation of more hazardous, unknown byproducts. The pyridine and morpholine functionalities can also react under certain pH conditions. Therefore, the safest and most compliant approach is to dispose of the compound as-is via a professional hazardous waste service.
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. compo-expert.com [compo-expert.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. usbioclean.com [usbioclean.com]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 13. laballey.com [laballey.com]
A Researcher's Guide to the Safe Handling of (3-Chloro-2-morpholinopyridin-4-yl)boronic Acid
As a novel compound in the ever-expanding landscape of chemical synthesis, (3-Chloro-2-morpholinopyridin-4-yl)boronic acid presents unique opportunities for innovation. However, with novelty comes the responsibility of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this and other related boronic acid derivatives, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Engineering Controls: Your First Line of Defense
Before handling this compound, ensure that the proper engineering controls are in place and fully functional. These are the most critical measures for minimizing exposure.
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][4]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Accessible Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to your workstation.[1] Regular testing of this equipment is essential.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and use of Personal Protective Equipment (PPE) is mandatory to prevent skin, eye, and respiratory exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement.[5] A full-face shield worn over safety goggles is strongly recommended when there is a risk of splashing.[1][6] | Protects against eye contact, which can cause serious irritation.[1][7] |
| Hand Protection | Chemically resistant gloves, such as nitrile, should be worn.[1][5] Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of immediately following laboratory protocols.[8] | Prevents skin contact and potential irritation or absorption.[1] |
| Body Protection | A laboratory coat is required.[1] For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. | Protects the skin from accidental spills or splashes.[1] |
| Respiratory Protection | For handling small quantities in a properly functioning fume hood, respiratory protection may not be necessary.[1] If there is a potential for generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | Prevents irritation of the respiratory tract.[1][7] |
Hygiene is Paramount:
-
Avoid all personal contact with the chemical, including inhalation of dust or vapors.[1]
-
Wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Remove any contaminated clothing immediately and launder it before reuse.[1]
Operational Plans: From Receipt to Reaction
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Response: Preparedness is Key
Even with the best precautions, spills can occur. A well-defined spill response plan is crucial.
For a Small Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: Use an inert absorbent material such as sand or vermiculite to contain the spill.[1] Avoid actions that could raise dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.[1]
For a Large Spill:
-
Evacuate the immediate area and alert all personnel.
-
Contact your institution's EHS department or emergency response team immediately.[10][11]
Disposal Plan: Responsible Waste Management
The disposal of this compound and its associated waste must be handled with care to protect the environment and comply with regulations.
-
Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[8]
-
Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a chemically compatible container with a secure lid.[8]
-
Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name and any known hazards.[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents, acids, and bases.[8][12]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified disposal facility.[8] Do not attempt to dispose of this chemical down the drain.[8][13] While some simple boronic acids in small, dilute quantities may be approved for drain disposal by local authorities, this is not a recommended general practice and should only be done with explicit permission.[8][13]
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these guidelines, researchers can confidently work with this compound, fostering a culture of safety and scientific excellence. Always remember to consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. laballey.com [laballey.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. fishersci.com [fishersci.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
